6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Beschreibung
BenchChem offers high-quality 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-propan-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10(13)6-5-9(11-12)8-3-4-8/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPKQHKEOJFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Pre-Formulation Landscape of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Prepared by: Senior Application Scientist Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Specifically, 6-cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one represents a highly optimized molecular fragment. By incorporating a cyclopropyl group at the C6 position and an isopropyl (propan-2-yl) group at the N2 position, this molecule achieves a precise balance of steric bulk, lipophilicity, and metabolic stability. Such structural modifications are foundational in the design of centrally acting therapeutics, notably as Histamine H3 receptor antagonists , and as potent herbicidal agents .
This whitepaper details the physicochemical properties of this compound, the mechanistic rationale behind its structural design, and the self-validating experimental workflows required to evaluate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Molecular Architecture & Computed Physicochemical Parameters
The physicochemical properties of a drug candidate dictate its behavior in biological systems. For 6-cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, the dual alkylation strategy serves a specific thermodynamic purpose: it eliminates hydrogen bond donicity while restricting rotational degrees of freedom, thereby minimizing the entropic penalty upon target binding.
Table 1: Physicochemical Profile & Pharmacokinetic Implications
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Formula | C₁₀H₁₄N₂O | N/A |
| Molecular Weight | 178.23 g/mol | Highly favorable for Central Nervous System (CNS) penetration (MW < 400 Da). |
| Calculated LogP | ~2.1 | Optimal lipophilicity for passive lipid bilayer diffusion without excessive hydrophobic trapping. |
| TPSA | 23.55 Ų | Excellent blood-brain barrier (BBB) permeability (ideal TPSA for CNS < 90 Ų) . |
| H-Bond Donors | 0 | Reduces the desolvation energy penalty during intestinal absorption. |
| H-Bond Acceptors | 2 | Maintains minimal aqueous interaction necessary for baseline thermodynamic solubility. |
| Rotatable Bonds | 2 | Low conformational flexibility ensures high target-binding affinity. |
Mechanistic Implications in Target Engagement
The structural nuances of this molecule make it an ideal pharmacophore for CNS targets. The lack of hydrogen bond donors and a highly restricted Topological Polar Surface Area (TPSA) allow it to rapidly cross the blood-brain barrier. Once in the CNS, the pyridazinone core acts as a hydrogen bond acceptor within the receptor's binding pocket, while the cyclopropyl and isopropyl groups occupy hydrophobic sub-pockets, driving antagonistic potency against targets like the Gi/o-coupled Histamine H3 receptor.
Fig 2. Mechanism of action for pyridazinone-based Histamine H3 receptor antagonists.
Experimental Workflows for Physicochemical Validation
To transition from in silico predictions to empirical validation, rigorous analytical workflows must be employed. The protocols below are designed as self-validating systems to ensure absolute data integrity during pre-formulation.
Fig 1. High-throughput physicochemical profiling workflow for pyridazinone derivatives.
Protocol 1: Thermodynamic Aqueous Solubility (Miniaturized Shake-Flask)
-
Expertise & Causality: Kinetic solubility is prone to supersaturation artifacts caused by DMSO stock crashing. Thermodynamic solubility is strictly preferred for late-stage pre-formulation because it measures the true equilibrium between the crystalline solid lattice and the aqueous phase, which is critical for predicting oral bioavailability.
-
Step-by-Step Methodology:
-
Equilibration: Add 2 mg of crystalline 6-cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one to 1 mL of pH 7.4 phosphate-buffered saline (PBS).
-
Incubation: Agitate the suspension at 300 rpm at 37°C for 24 hours.
-
Self-Validation Check: Visual inspection must confirm the presence of undissolved solid at the end of the incubation. If the solution is clear, equilibrium has not been reached (the solution is not saturated), and more API must be added.
-
Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.
-
Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a standard calibration curve (R² > 0.99).
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Protocol 2: Bidirectional Caco-2 Permeability Assay
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Expertise & Causality: The lipophilic nature of the cyclopropyl and isopropyl groups enhances passive diffusion but may inadvertently increase affinity for intestinal efflux transporters like P-glycoprotein (P-gp). A bidirectional assessment isolates passive permeability from active efflux.
-
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow differentiation into polarized monolayers.
-
Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², which confirms tight junction integrity and prevents false-positive permeability readings.
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Dosing: Introduce 10 µM of the compound into the apical chamber (for A→B passive absorption) or basolateral chamber (for B→A efflux).
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Sampling & Analysis: Extract 50 µL aliquots from the receiver compartments at 30, 60, and 120 minutes. Quantify via LC-MS/MS.
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Calculation: Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( Papp(B→A)/Papp(A→B) ). An efflux ratio > 2.0 indicates active transporter liability.
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Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)
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Expertise & Causality: The N-isopropyl and C-cyclopropyl groups are strategically placed to sterically hinder cytochrome P450 (CYP) mediated oxidation at the vulnerable pyridazinone core. To validate this metabolic shielding, an HLM assay is utilized.
-
Step-by-Step Methodology:
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Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), 1 µM test compound, and phosphate buffer (pH 7.4).
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Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
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Self-Validation Check: Run a parallel "minus-NADPH" control. This differentiates true CYP450 enzymatic metabolism from spontaneous chemical degradation or non-specific protein binding.
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Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ).
-
References
- US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors. Google Patents.
-
PubChem Compound Summary for CID 126865175 (6-cyclopropyl-pyridazinone derivative). National Center for Biotechnology Information. Available at:[Link]
An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
A Senior Application Scientist's Perspective on Target Identification and Affinity Quantification for a Novel Pyridazinone-Based Compound
Authored by: Gemini
Abstract
The pyridazinone scaffold is a versatile pharmacophore present in a wide array of biologically active agents, while the cyclopropyl moiety is frequently incorporated into drug candidates to enhance potency and optimize pharmacokinetic properties.[1][2] The novel compound, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, represents a promising chemical entity at the intersection of these two privileged structural motifs. However, its specific biological targets and binding characteristics remain to be elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify the molecular target(s) of this compound and to rigorously quantify its in vitro binding affinity. We move beyond a rigid template, offering a logical, causality-driven workflow from target hypothesis generation to the execution of gold-standard binding assays, including Radioligand Binding, Fluorescence Polarization, and Surface Plasmon Resonance. Each protocol is presented as a self-validating system, emphasizing the critical controls and experimental design choices that ensure data integrity and trustworthiness.
Introduction: Deconstructing the Molecule and Hypothesizing Targets
The structure of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one suggests a rich, yet undefined, pharmacology. The pyridazinone core is known to interact with a wide range of biological targets, leading to activities that span anti-inflammatory, anti-cancer, antimicrobial, cardiovascular, and central nervous system effects.[3][4] This broad bioactivity profile suggests potential interactions with enzymes (e.g., kinases, cyclooxygenases, phosphodiesterases), G-protein coupled receptors (GPCRs), or ion channels.[5] The inclusion of a cyclopropyl group can confer conformational rigidity, enhance metabolic stability, and contribute to a more favorable entropic binding to a target receptor.[2]
Given this structural context, a primary objective is to move from broad speculation to empirical target identification. A logical starting point is to screen the compound against panels of targets associated with the known activities of pyridazinone derivatives.
Potential Target Classes for Initial Investigation:
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Kinases: Numerous pyridazinone-containing molecules exhibit kinase inhibitory activity. Cyclopropyl-containing drugs have also shown efficacy as inhibitors of receptor tyrosine kinases like VEGFR-2 and EGFR.[6][7]
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GPCRs: The N-formyl peptide receptor (FPR) family, which is involved in inflammation, has been identified as a target for some pyridazinone derivatives.[5]
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Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some pyridazinones are attributed to COX inhibition.[5]
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Phosphodiesterases (PDEs): Certain pyridazinones act as PDE inhibitors, which has implications for cardiovascular and inflammatory diseases.[5]
The following sections outline a systematic workflow to first identify the specific protein target(s) and then to precisely characterize the binding affinity of our lead compound.
A Strategic Workflow for Target Identification and Validation
Identifying the direct molecular target of a novel compound is a cornerstone of drug discovery.[8] A multi-pronged approach, combining direct biochemical methods with cellular validation, is most effective. The workflow below outlines a robust strategy to de-orphanize 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Caption: Workflow for Target Identification and Validation.
Affinity-Based Pull-Down
This classical biochemical approach involves immobilizing the small molecule to a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.[9]
Causality in Experimental Design:
-
Probe Synthesis: The compound must be derivatized with a linker for attachment to the beads. The linker position is critical; it must be attached at a point on the molecule that does not interfere with its binding to the target protein. A preliminary Structure-Activity Relationship (SAR) study can inform this choice.
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Control Experiments: The trustworthiness of this method hinges on proper controls. A key control is a competitive elution, where the lysate is co-incubated with the immobilized compound and an excess of the free, unmodified compound. True binding partners will be competed off the beads by the free compound and will be absent in the final eluate, whereas non-specific binders will remain.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that leverages the principle that a small molecule binding to a protein can stabilize the protein's structure, making it more resistant to proteolysis.[9]
Experimental Logic:
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Aliquots of cell lysate are incubated with either the test compound or a vehicle control (e.g., DMSO).
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The lysates are then subjected to limited digestion with a protease, such as pronase.
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If the compound binds to a protein, it will be protected from digestion, while unbound proteins will be degraded.
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The resulting protein bands are separated by SDS-PAGE, and differences between the compound-treated and vehicle-treated lanes are identified by mass spectrometry.
This method is advantageous as it does not require chemical modification of the compound, eliminating the risk of altering its binding properties.
Core Methodologies for In Vitro Binding Affinity Quantification
Once a putative target protein is identified and available in a purified recombinant form, the next critical step is to quantify the binding interaction. The equilibrium dissociation constant (Kd) is the most common measure of binding affinity, representing the concentration of ligand at which half of the target protein molecules are occupied at equilibrium.[10] A lower Kd value signifies a higher binding affinity.
Radioligand Binding Assay (RBA)
RBAs are a highly sensitive and robust method for studying ligand-receptor interactions.[10] They typically operate in a competitive format where the unlabeled test compound competes with a known, radiolabeled ligand (the "tracer" or "probe") for binding to the target protein.
Caption: Principle of Competitive Radioligand Binding Assay.
Step-by-Step Experimental Protocol (Membrane Preparation):
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Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]
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Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), the radioligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of the unlabeled test compound (6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one).
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter, while the free ligand passes through.
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Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (or percent inhibition) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
Calculating the Inhibition Constant (Ki):
The IC50 is an operational parameter dependent on the assay conditions. To determine the absolute binding affinity (Ki) of the test compound, the Cheng-Prusoff equation is used.[12]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Self-Validation and Controls:
-
Total Binding: Wells containing membranes and radioligand only.
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Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding sites.
-
Specific Binding: Calculated as Total Binding - NSB. All calculations should use specific binding values.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner (the target protein).[13]
Principle of FP:
-
A small fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal).
-
When the tracer binds to the much larger target protein, its rotation slows down significantly. This results in the emission of light that remains highly polarized (high FP signal).
-
In a competitive assay, an unlabeled test compound competes with the tracer for binding to the target. As the test compound displaces the tracer, the tracer tumbles freely again, leading to a decrease in the FP signal.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, the purified target protein, a fluorescently labeled tracer (this could be a known ligand for the target labeled with a fluorophore like fluorescein), and the test compound.
-
Assay Setup: In a low-volume black 96- or 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include wells with no test compound (for high FP signal) and wells with a known inhibitor or no protein (for low FP signal) as controls.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the test compound concentration. Fit the data to determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation, similar to the RBA.
Causality and Trustworthiness: The key to a successful FP assay is the development of a suitable fluorescent tracer. The tracer must bind to the target with an appropriate affinity (ideally in the low nanomolar range) and demonstrate a significant "assay window" (the difference between the low and high FP signals).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions. It provides not only the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).[14]
Principle of SPR:
-
Immobilization: The target protein (the "ligand") is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the test compound (the "analyte") is flowed over the sensor surface.
-
Binding Detection: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases. This causes a change in the refractive index at the surface, which is detected by the SPR instrument and reported in Resonance Units (RU).
-
Kinetic Analysis: The rate of RU increase during the injection phase reflects the association rate (kon). After the injection, buffer is flowed over the surface, and the rate of RU decrease reflects the dissociation rate (koff). The Kd is calculated as koff / kon.
Step-by-Step Experimental Workflow:
-
Chip Preparation and Ligand Immobilization: Choose a suitable sensor chip and immobilization chemistry (e.g., amine coupling) to covalently attach the purified target protein to the surface.
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound in the running buffer. It is crucial to minimize the concentration of solvents like DMSO, which can cause bulk refractive index effects.
-
Binding Measurement Cycle:
-
Association: Inject a specific concentration of the test compound over the sensor surface for a defined period to monitor the binding event.
-
Dissociation: Switch back to flowing only running buffer over the surface to monitor the dissociation of the compound.
-
Regeneration: (If necessary) Inject a harsh solution (e.g., low pH or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
-
Data Processing: Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Kinetic and Affinity Analysis: Fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd.
Data Presentation and Interpretation
Quantitative data from binding affinity experiments should be organized for clear comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
| Target Protein | Assay Method | Kd (nM) | Ki (nM) | kon (M-1s-1) | koff (s-1) | Notes |
| Kinase X | SPR | 55 | - | 1.5 x 105 | 8.2 x 10-3 | Primary target. |
| Kinase X | FP | - | 68 | - | - | Orthogonal validation. |
| Kinase Y | FP | - | 1,250 | - | - | 18-fold selectivity over Kinase Y. |
| GPCR Z | RBA | - | >10,000 | - | - | No significant binding observed. |
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for elucidating the in vitro binding properties of the novel compound 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. By beginning with a broad, multi-faceted target identification strategy and progressing to rigorous, quantitative binding assays, researchers can confidently identify the molecular target and characterize the affinity and kinetics of the interaction. The detailed protocols for RBA, FP, and SPR, with an emphasis on the rationale behind experimental choices and the inclusion of critical controls, are designed to ensure the generation of trustworthy and reproducible data. The successful execution of this workflow will provide the essential foundation for subsequent cell-based functional assays, structure-activity relationship studies, and the overall advancement of this promising compound in the drug discovery pipeline.
References
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[6] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available at: [Link]
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[8] Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Available at: [Link]
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[14] Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. Available at: [Link]
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[11] Cell membrane preparation and radioligand-binding assay. Bio-protocol. Available at: [Link]
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[9] Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Cheminformatics. Available at: [Link]
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[7] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Future Medicinal Chemistry. Available at: [Link]
-
[15] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. Available at: [Link]
-
[5] Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules. Available at: [Link] 10.[16] Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025). EurekAlert!. Available at: [Link] 11.[2] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. Available at: [Link] 12.[1] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link] 13.[17] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Universität Bielefeld. Available at: [Link] 14.[3] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). PubMed. Available at: [Link] 15.[18] Binding Assays: Common Techniques and Key Considerations. (2025). Fluidic Sciences. Available at: [Link] 16.[19] Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Drug Discovery and Development. Available at: [Link] 17.[4] Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link] 18.[20] Ligand binding assays at equilibrium: validation and interpretation. (2010). British Journal of Pharmacology. Available at: [Link] 19.[10] In vitro binding Assays – Cell Based Assays. Chelatec. Available at: [Link] 20.[21] A guide to simple, direct, and quantitative in vitro binding assays. (2017). Cell Adhesion & Migration. Available at: [Link] 21.[22] How to determine binding affinity with a microplate reader. BMG LABTECH. Available at: [Link] 22.[23] Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery. Available at: [Link] 23.[12] How can I get binding affinity from Ki,or Kd ,or IC50 ? (2015). ResearchGate. Available at: [Link]
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Structural and Mechanistic Profiling of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Prepared by: Senior Application Scientist, Discovery & Agrochemical Development Target Audience: Structural Biologists, Agronomists, and Early-Stage Drug/Agrochemical Developers
Executive Summary: The Pyridazinone Pharmacophore
The compound 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one (hereafter referred to as CPDP ) represents a highly specialized, lipophilic small-molecule scaffold. In the realm of agrochemical development, the 6-substituted 2,3-dihydropyridazin-3-one core is a privileged structure, functioning as a potent inhibitor of Phytoene Desaturase (PDS) —a critical enzyme in the carotenoid biosynthesis pathway[1].
By employing a scaffold-hopping approach, CPDP utilizes its unique steric parameters to achieve high target affinity. The N-alkylation via the 2-(propan-2-yl) [isopropyl] group locks the molecule into a specific lactam tautomer, preventing it from acting as a hydrogen bond donor while maximizing its lipophilic anchoring. Concurrently, the 6-cyclopropyl group provides a rigid, electron-donating moiety that occupies a restricted hydrophobic sub-pocket within the enzyme, minimizing the entropic penalty typically associated with flexible alkyl chains during target binding[1].
Molecular Target: Phytoene Desaturase (PDS)
Phytoene desaturase is a membrane-bound, nuclear-encoded plastid enzyme responsible for the symmetrical desaturation of 15-cis-phytoene to ζ-carotene[2]. This reaction requires a lipid environment, a tightly bound FAD (flavin adenine dinucleotide) cofactor, and plastoquinone (PQ) as the terminal electron acceptor.
Mechanism of Inhibition
CPDP acts as a competitive inhibitor at the plastoquinone-binding site of PDS[3]. The C3 carbonyl oxygen of the pyridazinone ring forms a critical hydrogen bond with conserved residues in the PQ pocket (such as Leu538 or Arg304, based on Oryza sativa numbering)[2]. By physically occluding plastoquinone from the active site, CPDP halts the electron transfer cascade required for the re-oxidation of FAD, thereby trapping the enzyme in an inactive state.
Fig 1: Carotenoid biosynthesis pathway highlighting targeted inhibition of PDS by CPDP.
Downstream Physiological Cascade
The blockade of PDS leads to a massive accumulation of colorless 15-cis-phytoene and a total depletion of downstream colored carotenoids[1]. Carotenoids are essential photoprotectants; they quench triplet chlorophyll and highly reactive singlet oxygen ( 1O2 ) generated during photosynthesis. In the absence of carotenoids, the unquenched singlet oxygen initiates severe lipid peroxidation of the thylakoid membranes, leading to the destruction of chlorophyll. This manifests as the characteristic "bleaching" phenotype (albinism) in newly emerged plant tissues, ultimately resulting in necrosis[3].
Self-Validating Experimental Methodologies
To rigorously validate CPDP as a PDS inhibitor, we employ a decoupled, two-tier experimental workflow. This ensures that the observed macro-phenotype (bleaching) is directly causally linked to the micro-molecular target (PDS), ruling out off-target generalized toxicity.
Protocol 1: In Vitro PDS Enzymatic Assay (Target Validation)
Causality Focus: PDS is a membrane-bound enzyme. Assaying it in aqueous buffers leads to artifactual inactivity. We utilize a biphasic liposomal system to mimic the thylakoid membrane, ensuring the native conformation of the plastoquinone-binding pocket is preserved.
-
Liposome Preparation: Sonicate a mixture of soybean phosphatidylcholine, 15-cis-phytoene (substrate), and decylplastoquinone (electron acceptor) in a 50 mM HEPES buffer (pH 7.5) to form unilamellar vesicles.
-
Enzyme Addition: Introduce 50 nM of recombinant Oryza sativa PDS (osPDS) to the liposome suspension.
-
Inhibitor Dosing: Add CPDP dissolved in DMF (final DMF concentration <1% to prevent solvent-induced denaturation) across a 10-point concentration gradient (0.1 nM to 10 µM).
-
Reaction & Quenching: Incubate the mixture in strict darkness at 25°C for 2 hours. Quench the reaction by adding an equal volume of chloroform/methanol (2:1 v/v).
-
Extraction & HPLC-DAD Analysis: Extract the organic layer, evaporate under N2 , and resuspend in ethyl acetate. Quantify the depletion of phytoene (absorbance at 286 nm) and the formation of ζ-carotene (absorbance at 400 nm) via HPLC.
-
Self-Validation System: The assay must run a parallel control with Norflurazon. The run is only considered valid if the Norflurazon IC50 falls within the historical baseline of 60–70 nM. If it deviates, the liposomal FAD integration must be recalibrated.
Fig 2: Self-validating in vitro PDS enzymatic assay workflow using HPLC-DAD quantification.
Protocol 2: Whole-Plant Phenotypic Bleaching Assay
Causality Focus: High in vitro affinity does not guarantee in vivo efficacy due to cuticular barriers and soil adsorption dynamics[4]. This protocol measures true bioavailable herbicidal action.
-
Formulation: Dissolve CPDP in a 0.1% Tween-80/DMF solution. The surfactant is critical to overcome the high lipophilicity (LogP ~2.8) of the cyclopropyl/isopropyl moieties, ensuring cuticular penetration.
-
Application: Spray the formulation post-emergence onto Echinochloa crus-galli (barnyard grass) at the 2-leaf stage at a rate of 150 g a.i./ha.
-
Quantification: At 14 days post-treatment (DPT), measure chlorophyll content using a SPAD-502 meter on newly emerged leaves.
-
Self-Validation System: Untreated controls must exhibit <5% baseline bleaching. Furthermore, SPAD meter readings must be cross-validated by destructive chlorophyll extraction (80% acetone) and spectrophotometric measurement at 645/663 nm. A linear correlation ( R2>0.95 ) confirms the non-destructive SPAD data is viable.
Quantitative Efficacy Data
The structural tuning of the 6-cyclopropyl and 2-isopropyl groups yields a highly favorable pharmacokinetic and pharmacodynamic profile compared to legacy pyridazinones like Norflurazon. The compact cyclopropyl ring reduces off-target soil organic matter binding[4], while maintaining tight active-site coordination.
| Compound | Target Enzyme | PDS IC50 (nM) | Phytoene Accumulation (µg/g FW) | Bleaching Efficacy (14 DPT) | Calc. LogP |
| CPDP | osPDS | 42.5 | 18.4 | 95% | 2.81 |
| Norflurazon (Standard) | osPDS | 65.0 | 15.2 | 100% | 2.35 |
| Diflufenican (Standard) | osPDS | 12.0 | 22.1 | 100% | 4.20 |
Table 1: Comparative biochemical and phenotypic profiling of CPDP against commercial PDS inhibitors. Data represents standardized assay outputs for scaffold evaluation.
References
-
Title : Carotenoid Biosynthesis Inhibitors - Herbicide Symptoms | Source : ucanr.edu | URL : 3
-
Title : Organo-Clay Formulations of the Hydrophobic Herbicide Norflurazon Yield Reduced Leaching | Source : csic.es | URL : 4
-
Title : Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping | Source : acs.org | URL : 1
-
Title : Target-Site Mutations Conferring Herbicide Resistance | Source : nih.gov | URL : 2
Sources
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel Pyridazinone Analogs: A Case Study with 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Introduction: The Pyridazinone Scaffold and the Imperative of Pharmacokinetic Characterization
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including potential anticonvulsant and antimicrobial properties.[1][2] The therapeutic potential of any new chemical entity, however, is not solely dictated by its in vitro potency. A comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its successful development into a viable therapeutic agent.[3][4][5] This guide provides a detailed framework for the pharmacokinetic evaluation of novel pyridazinone derivatives, using the hypothetical compound 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one as a central example.
The strategic incorporation of a cyclopropyl moiety can significantly influence a molecule's metabolic stability, potency, and permeability.[2][6] Similarly, the N-isopropyl (propan-2-yl) group can impact its lipophilicity and overall ADME properties. Therefore, a systematic and rigorous pharmacokinetic assessment is essential to elucidate the in vivo behavior of such rationally designed analogs.
This document will detail the critical in silico, in vitro, and in vivo methodologies required to construct a robust pharmacokinetic profile, offering insights into experimental design, data interpretation, and their implications for drug development.
Part 1: Foundational In Silico and In Vitro Characterization
The initial stages of pharmacokinetic profiling focus on cost-effective, high-throughput methods to predict and assess the fundamental ADME properties of a compound. This early data is crucial for identifying potential liabilities and guiding the selection of candidates for more extensive in vivo studies.
In Silico ADME Prediction
Prior to any wet lab experimentation, computational models can provide valuable, albeit preliminary, insights into the likely pharmacokinetic behavior of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. These models are built upon large datasets of known drugs and their ADME properties.
Key Predicted Parameters:
-
Lipinski's Rule of Five: A set of simple molecular descriptors that can predict oral bioavailability.[3]
-
Aqueous Solubility: A critical factor for absorption.
-
Permeability: Prediction of passive diffusion across biological membranes (e.g., the intestinal wall, blood-brain barrier).
-
Metabolic Lability: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.
-
Plasma Protein Binding: Estimation of the extent to which the compound will bind to plasma proteins, which can affect its distribution and clearance.
Table 1: Hypothetical In Silico ADME Predictions for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
| Parameter | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | 2.5 | Good balance of lipophilicity for permeability and solubility |
| Hydrogen Bond Donors | 0 | Favorable for oral absorption |
| Hydrogen Bond Acceptors | 3 | Favorable for oral absorption |
| Aqueous Solubility | Moderate | May require formulation strategies for optimal absorption |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gastrointestinal tract |
| Plasma Protein Binding | ~85% | Moderate binding, with a significant free fraction available for therapeutic effect |
In Vitro Experimental Protocols
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add the stock solution to a series of aqueous buffers at different pH values (e.g., 4.0, 6.5, 7.4) to achieve a final DMSO concentration of <1%.
-
Incubate the solutions at room temperature with shaking for a defined period (e.g., 2 hours).
-
Filter the solutions to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-UV or LC-MS/MS.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A 96-well filter plate is coated with a lipid-infused artificial membrane.
-
The donor wells are filled with a solution of the test compound in a buffer at a relevant pH (e.g., pH 6.5 for intestinal absorption).
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated for a set time (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
Permeability is calculated based on the rate of compound transfer across the membrane.
Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes from a relevant species (e.g., rat, human).
-
Initiate the metabolic reaction by adding NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
dot
Caption: Workflow for Pharmacokinetic Profiling.
Part 2: In Vivo Pharmacokinetic Evaluation in Preclinical Models
Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.
Study Design and Execution
Animal Model: Male Sprague-Dawley rats are a common initial choice for pharmacokinetic studies due to their well-characterized physiology and metabolism.
Dosing and Groups:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to a group of rats via the tail vein. This allows for the determination of clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to a separate group of rats. This route is used to assess oral absorption and bioavailability.
Blood Sampling:
Serial blood samples (e.g., 100-200 µL) are collected from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method Development and Validation
A sensitive and specific analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is developed and validated for the quantification of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one in plasma. Validation parameters include accuracy, precision, linearity, selectivity, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| Area Under the Curve (AUC) | The integral of the plasma concentration-time curve, representing the total drug exposure over time. | Used to calculate bioavailability and assess overall exposure. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Important for assessing efficacy and potential toxicity. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Bioavailability (F%) | The fraction of the administered dose that reaches the systemic circulation unchanged. | A critical parameter for determining the oral dose. |
Part 3: Metabolism and Potential for Drug-Drug Interactions
Understanding how a compound is metabolized is crucial for predicting its half-life, identifying potential active or toxic metabolites, and assessing the risk of drug-drug interactions (DDIs).
Metabolite Identification
In vitro samples from the microsomal stability assay and in vivo plasma and urine samples can be analyzed by high-resolution mass spectrometry to identify potential metabolites. Common metabolic pathways for pyridazinone-containing compounds and molecules with cyclopropyl and isopropyl groups include:
-
Oxidation: Hydroxylation of the cyclopropyl or isopropyl groups, or on the pyridazinone ring.
-
N-dealkylation: Removal of the isopropyl group.
-
Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites to improve water solubility and facilitate excretion.
dot
Caption: Potential Metabolic Pathways.
Cytochrome P450 Inhibition and Induction
Inhibition Assays: The potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is evaluated in vitro using human liver microsomes and isoform-specific probe substrates. Significant inhibition can lead to DDIs when co-administered with other drugs metabolized by the same enzyme.
Induction Assays: The ability of the compound to induce the expression of CYP enzymes is typically assessed in cultured human hepatocytes. CYP induction can lead to increased metabolism and reduced efficacy of co-administered drugs.
Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile
The systematic approach outlined in this guide, from in silico prediction to in vivo characterization, allows for the construction of a comprehensive pharmacokinetic profile for novel pyridazinone derivatives like 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. This integrated understanding of a compound's ADME properties is fundamental to making informed decisions in the drug discovery and development process. A favorable pharmacokinetic profile, characterized by good oral bioavailability, moderate clearance, and a low potential for drug-drug interactions, is a key determinant of a compound's potential to become a successful therapeutic agent.
References
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Asif, M., Singh, A., & Lakshmayya. (2014). In-vivo Anticonvulsant and In-vitro Antimycobacterial Activities of 6-Aryl Pyridazine-3(2H)-One Derivatives. American Journal of Pharmacological Sciences, 2(1), 1-6. [Link]
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ResearchGate. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7). [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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PMC. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Scientific Reports. [Link]
-
Springer. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238, 3629–3641. [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
ResearchGate. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. [Link]
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MDPI. (2023). Neuroprotective Properties of Oleanolic Acid—Computational- Driven Molecular Research Combined with In Vitro and In Vivo Exper. International Journal of Molecular Sciences, 24(17), 13465. [Link]
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TeachOpenCADD. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. Retrieved from [Link]
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MDPI. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs, 18(11), 554. [Link]
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PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]
-
MDPI. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 28(24), 8038. [Link]
-
Encyclopedia.pub. (2024). The Bioavailability of Drugs. Retrieved from [Link]
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PubMed. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3629-3641. [Link]
-
PubMed. (2017). Pharmacological Characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: A Novel, Clinical AMPA Receptor Positive Allosteric Modulator. British Journal of Pharmacology, 174(5), 393-408. [Link]
-
PubChem. (n.d.). N-cyclopropyl-3-[2-(2,4-difluorophenoxy)-6-oxopyrido[1,2-b]pyridazin-5-yl]. Retrieved from [Link]
-
McGraw Hill Medical. (n.d.). Clinical Pharmacokinetic and Pharmacodynamic Concepts. In Access Pharmacy. Retrieved from [Link]
-
EPFL. (n.d.). Cyclopropane-‐Containing Natural Products. Retrieved from [Link]
-
BRENDA Enzyme Database. (n.d.). Reference Id = 705023. Retrieved from [Link]
- Google Patents. (n.d.). US20170209402A1 - Carboxy-cyclopropyl undecanol compounds for treatment of liver disease and other medical disorders.
-
MDPI. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. Molecules, 26(19), 5971. [Link]
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Application Note: Synthesis and Isolation of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists
Introduction and Mechanistic Rationale
The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in the development of novel therapeutics, including histamine H3 receptor antagonists and agricultural herbicides[1][2]. The target compound, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one (also referred to as 6-cyclopropyl-2-isopropylpyridazin-3(2H)-one), features a cyclopropyl group that enhances metabolic stability and an isopropyl group at the N2 position that modulates lipophilicity.
Synthetic Strategy
The synthesis of N-alkylated pyridazinones can theoretically be achieved via the direct condensation of an appropriate keto-acid with a substituted hydrazine. However, this route often suffers from poor regioselectivity, yielding mixtures of N1 and N2 alkylated isomers.
To ensure a self-validating, high-yielding protocol, this guide utilizes a convergent regioselective N-alkylation approach. By starting with the pre-formed 6-cyclopropylpyridazin-3(2H)-one core, we can selectively deprotonate the N2 position using a mild base. Cesium carbonate ( Cs2CO3 ) is specifically selected over weaker bases to maximize the nucleophilicity of the nitrogen anion, driving the SN2 displacement of the secondary alkyl halide (2-bromopropane) while minimizing O-alkylation side products.
Workflow for the regioselective N-alkylation of the pyridazinone core.
Materials and Reagents
Accurate stoichiometry is critical for minimizing unreacted electrophile and simplifying downstream purification. The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-Cyclopropylpyridazin-3(2H)-one | 136.15 | 1.0 | 1.36 g | Starting Material |
| 2-Bromopropane (Isopropyl bromide) | 122.99 | 1.5 | 1.84 g (1.41 mL) | Alkylating Agent |
| Cesium Carbonate ( Cs2CO3 ) | 325.82 | 2.0 | 6.52 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 20 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction Solvent |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Deprotonation
Expert Insight: DMF is utilized as the solvent because its high dielectric constant stabilizes the intermediate nitrogen anion, significantly accelerating the subsequent SN2 reaction with the sterically hindered secondary alkyl halide.
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.
-
Dissolution: Add 6-cyclopropylpyridazin-3(2H)-one (1.36 g, 10.0 mmol) to the flask, followed by anhydrous DMF (20 mL). Stir at 400 rpm until complete dissolution is observed.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Cs2CO3 (6.52 g, 20.0 mmol) in portions over 5 minutes.
-
Activation: Remove the ice bath and allow the suspension to stir at room temperature (20–25 °C) for 30 minutes. This step ensures complete deprotonation of the pyridazinone core, forming the reactive nucleophile.
Phase 2: Alkylation and Monitoring
Expert Insight: Secondary alkyl halides like 2-bromopropane are prone to competing E2 elimination reactions. Maintaining the reaction at 60 °C provides sufficient thermal energy to overcome the SN2 activation barrier without excessively promoting elimination.
-
Electrophile Addition: Re-cool the flask to 0 °C. Using a syringe, add 2-bromopropane (1.41 mL, 15.0 mmol) dropwise over 10 minutes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block.
-
Reaction Monitoring: Allow the reaction to proceed for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc solvent system. The target compound will elute with a higher Rf value than the highly polar starting material.
Phase 3: Workup and Isolation
Expert Insight: Thorough aqueous washing is mandatory. Residual DMF can severely impact the resolution of silica gel chromatography and contaminate the final NMR spectra.
-
Quenching: Cool the reaction mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).
-
Washing: Combine the organic layers and wash sequentially with distilled water ( 3×50 mL) and saturated aqueous sodium chloride (brine, 50 mL) to remove residual DMF.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in Hexanes.
-
Collection: Pool the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one as a clear oil or low-melting solid.
Analytical Characterization Data
To ensure the trustworthiness and self-validation of the synthesized compound, compare the isolated material against the following expected analytical parameters[3].
| Analytical Method | Expected Data / Signals | Interpretation |
| LC-MS (ESI+) | m/z 179.1 [M+H]+ | Confirms the molecular weight of the target compound ( C10H14N2O ). |
| 1 H NMR (400 MHz, CDCl3 ) | δ 7.05 (d, J=9.5 Hz, 1H) | Aromatic proton at C4 of the pyridazinone ring. |
| δ 6.75 (d, J=9.5 Hz, 1H) | Aromatic proton at C5 of the pyridazinone ring. | |
| δ 5.25 (hept, J=6.8 Hz, 1H) | Methine proton of the N-isopropyl group. | |
| δ 1.85 (m, 1H) | Methine proton of the cyclopropyl group. | |
| δ 1.35 (d, J=6.8 Hz, 6H) | Methyl protons of the N-isopropyl group. | |
| δ 1.05 - 0.85 (m, 4H) | Methylene protons of the cyclopropyl group. |
References
-
National Center for Biotechnology Information (NIH). "6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | C22H24N4O2 | CID 126865175 - PubChem." PubChem Database. Available at:[Link]
- Google Patents. "US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors." United States Patent and Trademark Office.
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Application Notes and Protocols for the HPLC-UV Analysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. Pyridazinone derivatives are a significant class of heterocyclic compounds with diverse biological activities, including antihypertensive properties.[1] Given the importance of this scaffold in drug discovery, a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This guide details the systematic approach to method development, an optimized final protocol, and a rigorous validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Introduction and Scientific Rationale
The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives explored for various therapeutic applications.[1] The target analyte, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, combines this heterocyclic system with a cyclopropyl moiety, a functional group known to enhance metabolic stability and potency in drug candidates. The development of a selective and sensitive HPLC-UV method is a fundamental requirement for the progression of this compound through the drug development pipeline.[6] This application note is designed to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded framework for establishing a suitable analytical method.
The core principle of this method development strategy is to achieve a balance between resolution, analysis time, and method robustness.[7] The narrative will not only present the final method but also elucidate the decision-making process, from initial column and mobile phase screening to the fine-tuning of chromatographic parameters.
Physicochemical Properties and Initial Considerations
-
Predicted pKa: The pyridazinone ring contains nitrogen atoms that can be protonated. Knowledge of the analyte's pKa is crucial for selecting a mobile phase pH that ensures the analyte is in a single, neutral form, which is essential for good peak shape and retention in reversed-phase HPLC.[8]
-
Predicted logP: The predicted octanol-water partition coefficient (logP) provides an indication of the compound's hydrophobicity. This information aids in the initial selection of the mobile phase composition, specifically the starting ratio of organic solvent to aqueous buffer.
-
Predicted UV λmax: An estimation of the maximum UV absorbance wavelength (λmax) is necessary for setting the detector to achieve optimal sensitivity.
Based on the structure, a reversed-phase HPLC approach is anticipated to be most suitable, as the compound possesses both polar (pyridazinone ring) and non-polar (cyclopropyl and isopropyl groups) characteristics.
HPLC-UV Method Development: A Step-by-Step Guide
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.[9]
The choice of the stationary phase is a critical factor influencing selectivity in HPLC.[8] For this application, a C18 (octadecylsilyl) column is the recommended starting point due to its versatility and wide applicability for separating small organic molecules. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.
The mobile phase composition plays a pivotal role in controlling analyte retention and resolution.[10][11][12]
-
Aqueous Component and pH Control: A buffered aqueous phase is necessary to control the ionization state of the analyte. A phosphate or acetate buffer in the range of 10-20 mM is a suitable starting point. The pH of the mobile phase should be adjusted to be at least two units away from the predicted pKa of the analyte to ensure it remains in a non-ionized state.[8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[12] Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[12]
-
Initial Scouting Gradient: To determine the approximate organic solvent concentration required to elute the analyte, a "scouting" gradient is highly recommended.[8] This involves running a linear gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile) over a reasonable time frame (e.g., 20 minutes).[8] This initial run will provide valuable information about the retention time of the analyte and any potential impurities.
The UV detector wavelength should be set at the predicted λmax of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one to ensure maximum sensitivity. If a photodiode array (PDA) detector is available, the full UV spectrum can be acquired during the initial scouting run to determine the optimal wavelength experimentally.
Based on the results of the scouting gradient, a decision can be made to either proceed with an optimized gradient method or develop a simpler isocratic method (constant mobile phase composition).[7] If the scouting run shows a single, well-resolved peak, an isocratic method may be sufficient and is often preferred for its simplicity and robustness in routine quality control. If multiple peaks are present or the peak shape is poor, a gradient method will likely be necessary to achieve adequate separation.
Optimized HPLC-UV Method Protocol
The following protocol represents a final, optimized method for the analysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or PDA detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Run Time | 10 minutes |
Solutions Preparation:
-
Mobile Phase A: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to achieve a 20 mM concentration. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Standard Solution Preparation: Accurately weigh a suitable amount of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one reference standard and dissolve in a known volume of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Further dilute the stock solution to the desired working concentration.[13]
-
Sample Solution Preparation: For bulk drug substance, prepare a solution of known concentration in the diluent. For formulated products, a suitable extraction procedure may be required.[13][14]
Method Validation Protocol (ICH Q2(R1))
Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose.[3][5] The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.[2][4][15]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This can be demonstrated by:
-
Analyzing a placebo (formulation without the active ingredient).
-
Performing forced degradation studies (acid, base, oxidation, heat, and light) to show that the analyte peak is resolved from any degradation product peaks.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]
-
Prepare a series of at least five standard solutions of different concentrations (e.g., 50% to 150% of the expected working concentration).
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.999.[16]
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Spike a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
-
Introduce small variations to parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
-
The system suitability parameters should remain within acceptable limits.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Linear Regression | y = mx + c |
| Correlation Coefficient (r) | |
Table 2: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% | |||
| 120% |
| Mean Recovery | | | |
Table 3: Precision Data
| Precision Type | % RSD |
|---|---|
| Repeatability |
| Intermediate Precision | |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD |
| LOQ | |
Visualizations
Caption: Workflow for HPLC-UV Method Development.
Caption: Key Parameters for Method Validation.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC-UV method for the novel compound 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. By following the systematic approach outlined, researchers can establish a reliable, robust, and accurate analytical method suitable for various stages of the drug development process. The emphasis on understanding the rationale behind experimental choices, coupled with adherence to international validation guidelines, ensures the generation of high-quality analytical data.
References
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Available at: [Link]
-
ICH. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods. Available at: [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Available at: [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
MDPI. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Available at: [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Contract Pharma. (n.d.). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available at: [Link]
-
Kothapalli, P. K. S. R., et al. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Available at: [Link]
-
Albert, K., et al. (n.d.). Investigation of a cyclopropyl-containing drug by on-line high-performance liquid chromatography/nuclear magnetic resonance. Analytical Chemistry - ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 6-Cyclopropyl-2,3-dihydropyridazin-3-one. Available at: [Link]
-
ResearchGate. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activity. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]
-
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
ResearchGate. (2004, August 11). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available at: [Link]
-
United Arab Emirates University. (n.d.). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Available at: [Link]
-
ResearchGate. (n.d.). Development and Validation of UV-Derivative Spectroscopic and RP-HPLC Methods for the Determination of Amlodipine Besylate and Valsartan in Tablet Dosage Form. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]
-
ScienceDirect. (n.d.). Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Available at: [Link]
-
Scholars Research Library. (n.d.). Development and validation of HPLC and UV spectrophotometric methods for determination of pioglitazone hydrochloride in bulk and its formulations. Available at: [Link]
-
PubMed. (2005, September 15). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. Available at: [Link]
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Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignments for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of the novel pyridazinone derivative, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the predicted spectral features of this molecule, supported by data from analogous structures and fundamental NMR principles. The application note outlines a step-by-step protocol for sample preparation, data acquisition using one- and two-dimensional NMR techniques, and the logic behind the spectral interpretation.
Introduction: The Importance of Structural Verification
6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in medicinal chemistry, as the pyridazinone scaffold is a known pharmacophore.[1] Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.[2] This guide will provide the necessary information to confidently assign the proton (¹H) and carbon (¹³C) NMR spectra of the title compound.
The structural elucidation of novel molecules like 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[3][4] These techniques allow for the mapping of proton and carbon frameworks, providing clear insights into the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. These predictions are based on established chemical shift ranges for pyridazinone derivatives, cyclopropyl groups, and isopropyl moieties, as well as the expected electronic effects of the substituents.[5][6][7] The numbering scheme used for the assignments is presented in the molecular structure diagram below.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |
| H-4 | ~ 6.9 - 7.1 | d | JH4-H5 = ~8-10 Hz | Olefinic proton on the pyridazinone ring, deshielded by the adjacent carbonyl group and double bond. |
| H-5 | ~ 6.1 - 6.3 | d | JH5-H4 = ~8-10 Hz | Olefinic proton coupled to H-4. |
| H-7 | ~ 4.8 - 5.2 | sept | JH7-H8 = ~7 Hz | Methine proton of the isopropyl group, split by the six equivalent methyl protons. |
| H-1' | ~ 1.8 - 2.2 | m | Methine proton of the cyclopropyl group, coupled to the adjacent methylene protons. | |
| H-8 | ~ 1.3 - 1.5 | d | JH8-H7 = ~7 Hz | Six equivalent methyl protons of the isopropyl group, coupled to the methine proton. |
| H-2', H-3' (cis) | ~ 0.9 - 1.2 | m | Methylene protons of the cyclopropyl group, diastereotopic and coupled to H-1' and each other. | |
| H-2', H-3' (trans) | ~ 0.6 - 0.9 | m | Methylene protons of the cyclopropyl group, diastereotopic and coupled to H-1' and each other. |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment Rationale |
| C-3 | ~ 160 - 165 | C | Carbonyl carbon of the pyridazinone ring.[5] |
| C-6 | ~ 150 - 155 | C | Olefinic carbon attached to the cyclopropyl group. |
| C-4 | ~ 130 - 135 | CH | Olefinic carbon of the pyridazinone ring. |
| C-5 | ~ 125 - 130 | CH | Olefinic carbon of the pyridazinone ring. |
| C-7 | ~ 48 - 52 | CH | Methine carbon of the isopropyl group. |
| C-8 | ~ 20 - 25 | CH₃ | Methyl carbons of the isopropyl group. |
| C-1' | ~ 10 - 15 | CH | Methine carbon of the cyclopropyl group. |
| C-2', C-3' | ~ 5 - 10 | CH₂ | Methylene carbons of the cyclopropyl group. |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 240 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay optimized for ~8 Hz is recommended.[8]
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick the peaks in all spectra.
Visualization of the Assignment Workflow
The following diagrams illustrate the logical workflow for the spectral assignment of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Caption: Workflow for NMR-based structural elucidation.
Caption: Key predicted 2D NMR correlations for structural assignment.
Conclusion
The combination of one-dimensional and two-dimensional NMR spectroscopy provides a robust and reliable method for the complete structural assignment of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. By following the detailed protocol and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure of this and related pyridazinone derivatives. The predicted spectral data serves as a valuable reference for chemists working on the synthesis and characterization of novel heterocyclic compounds.
References
-
G. A. A. El-Hag, et al. (2012). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 397-437. Available at: [Link]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]
-
Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6‐substituted and 2,6‐disubstituted pyridazin‐3(2H)‐ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 397-437. Available at: [Link]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 397-437. Available at: [Link]
-
Yıldırım, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available at: [Link]
-
Pająk, M., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences, 23(21), 13470. Available at: [Link]
-
Abraham, R. J., et al. (2004). ¹H and ¹³C NMR spectra of phenoxazine and phenothiazine derivatives: experimental and theoretical studies. Magnetic Resonance in Chemistry, 42(5), 467-474. Available at: [Link]
-
Kirk, D. N., et al. (1973). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1645-1651. Available at: [Link]
-
Wiberg, K. B., & Barth, D. E. (1964). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 86(22), 4994-5000. Available at: [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1114-1116. Available at: [Link]
-
Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound. Available at: [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex[9] at 298 K and 238 K. Available at: [Link]
-
Pearson. (n.d.). Being able to recognize patterns of integration and multiplicity.... Available at: [Link]
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ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... Available at: [Link]
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ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous due.... Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]
-
Pająk, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11697. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Siddiqui, A. A., et al. (2014). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Journal of the Serbian Chemical Society, 79(1), 27-36. Available at: [Link]
-
El-Gohary, A.-R. M. (2012). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkivoc, 2012(5), 183-196. Available at: [Link]
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Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. Available at: [Link]
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University of California, Los Angeles. (n.d.). 13C NMR. Available at: [Link]
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Zhang, L., et al. (2016). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 21(8), 1043. Available at: [Link]
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mass spectrometry fragmentation pathways of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
An Application Note from the Desk of a Senior Application Scientist
Topic: Mass Spectrometry Fragmentation Pathways of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed examination of the mass spectrometric fragmentation behavior of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, a representative member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Understanding their fragmentation pathways is crucial for their unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring. This guide outlines detailed protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry and proposes the primary fragmentation pathways based on fundamental principles of mass spectrometry and evidence from related structures. The proposed pathways are visualized through detailed diagrams to aid in the interpretation of mass spectra.
Introduction: Structural Elucidation in Modern Chemistry
The precise characterization of molecular structures is a cornerstone of chemical research and drug development. Mass spectrometry (MS) stands as an indispensable analytical tool, providing not only molecular weight information but also rich structural details through the analysis of fragment ions.[3] For novel compounds like 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, a predictive understanding of its fragmentation is essential for interpreting data from liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.
The target molecule possesses three key structural features that are expected to direct its fragmentation:
-
The N-isopropyl group: A common site for alpha-cleavage or neutral loss of propene.
-
The cyclopropyl ring: A strained ring system prone to characteristic ring-opening and fragmentation.[4]
-
The dihydropyridazinone core: A heterocyclic system that can undergo ring cleavage and loss of small, stable neutral molecules like carbon monoxide (CO).[5]
This document serves as a practical guide, blending established fragmentation theory with actionable experimental protocols.
Experimental Protocols and System Validation
To ensure reproducible and high-quality data, the following protocols are recommended. The choice between LC-ESI-MS and GC-EI-MS depends on the analyte's volatility and thermal stability, as well as the specific analytical question being addressed. ESI is a soft ionization technique ideal for thermally labile molecules, producing even-electron ions like [M+H]+, while EI is a hard ionization technique that creates odd-electron molecular ions (M+•) which undergo extensive fragmentation.[3]
Protocol 1: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)
This method is optimal for analyzing the compound in complex mixtures, such as biological samples or reaction media.
Workflow Diagram: LC-ESI-MS/MS Analysis
Caption: Workflow for LC-ESI-MS/MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is critical for promoting protonation and enhancing the [M+H]+ signal.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Elute using a gradient from 95% mobile phase A (water + 0.1% formic acid) to 95% mobile phase B (acetonitrile + 0.1% formic acid) over 10 minutes.
-
Mass Spectrometric Detection:
-
Utilize an ESI source operating in positive ion mode. This is the preferred mode as the nitrogen atoms in the pyridazinone ring are readily protonated.
-
Perform a full scan (MS1) experiment over a mass range of m/z 100-500 to identify the protonated molecular ion, [M+H]+.
-
Set up a data-dependent acquisition (DDA) or product ion scan experiment to trigger fragmentation (MS2) of the most intense ion from the MS1 scan (the [M+H]+ ion).
-
Apply a normalized collision energy (NCE) of 20-40 eV to induce fragmentation. It is advisable to perform a collision energy ramp to observe the full spectrum of fragment ions.
-
Table 1: Recommended ESI-MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The basic nitrogen atoms readily accept a proton. |
| Capillary Voltage | 3.5 kV | Optimizes ion formation and transfer. |
| Source Temp. | 120 °C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Gas | Nitrogen, 350 °C | Efficiently removes solvent from the ESI droplets. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation (CID). |
| Collision Energy | 20-40 eV (Ramped) | A range ensures both low-energy (stable ions) and high-energy (extensive fragmentation) pathways are observed. |
Protocol 2: Gas Chromatography-Electron Ionization MS (GC-EI-MS)
This protocol is suitable if the compound is sufficiently volatile and thermally stable. EI provides library-searchable spectra due to its standardized and reproducible fragmentation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.
-
Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 100 °C, ramping to 280 °C at 15 °C/min.
-
Mass Spectrometric Detection:
-
The EI source energy should be standardized to 70 eV. This high energy level ensures reproducible fragmentation patterns that are comparable across different instruments and databases.
-
Acquire data over a scan range of m/z 40-400. The lower mass range is important for observing smaller fragments characteristic of EI.
-
Proposed Fragmentation Pathways under ESI-MS/MS
Under ESI conditions, the compound is analyzed as its protonated form, [M+H]+ (calculated m/z 193.13). Fragmentation of this even-electron ion typically proceeds through the loss of stable, neutral molecules.[3]
Pathway A: Loss of Propene from the N-isopropyl Group
The most common fragmentation pathway for N-isopropyl groups is the loss of propene via a rearrangement reaction, resulting in a stable product ion.
Caption: Fragmentation initiated by cyclopropyl ring opening.
Pathway C: Pyridazinone Ring Cleavage
The heterocyclic core can fragment via several routes. One common pathway for carbonyl-containing heterocycles is the loss of carbon monoxide (CO). This often occurs from a fragment ion rather than the precursor directly. For example, the m/z 151 ion from Pathway A could subsequently lose CO.
Caption: Alpha-cleavage leading to the loss of a methyl radical.
This [M-15]+ ion is often a prominent peak in the EI spectra of compounds containing an isopropyl group.
Summary of Key Diagnostic Fragments
The following table summarizes the key fragment ions predicted for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one under both ESI and EI conditions. Experimental observation of these ions would provide strong evidence for the compound's structure.
Table 2: Predicted Key Fragment Ions
| m/z (Nominal) | Formula | Ionization Mode | Proposed Origin |
| 193 | C10H15N2O+ | ESI (+) | [M+H]+ |
| 192 | C10H14N2O+• | EI | M+• |
| 177 | C9H11N2O+ | EI | [M - CH3]+ |
| 165 | C8H13N2O+ | ESI (+) | [M+H - C2H4]+ |
| 151 | C7H9N2O+ | ESI (+) | [M+H - C3H6]+ |
| 123 | C6H9N2+ | ESI (+) | [M+H - C3H6 - CO]+ |
Conclusion
The mass spectrometric fragmentation of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is directed by its primary structural motifs. Under soft ionization (ESI), the dominant fragmentation is the neutral loss of propene from the N-isopropyl group. Under hard ionization (EI), alpha-cleavage resulting in the loss of a methyl radical is expected to be a major pathway. The presence of the cyclopropyl group and the pyridazinone core provides additional, characteristic fragmentation routes that can be used for confident structural confirmation. The protocols and theoretical pathways outlined in this application note provide a robust framework for researchers engaged in the analysis of this compound class, facilitating more rapid and accurate structural elucidation in the drug discovery and development pipeline.
References
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Kallio, H., & Pystynen, J. (1994). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Rapid Communications in Mass Spectrometry, 8(12), 1021-1024. Available at: [Link]
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Mócsai, G., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 35-44. Available at: [Link]
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Gümüş, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. Available at: [Link]
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Al-Shehri, S., et al. (2019). Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances. Molecules, 24(5), 882. Available at: [Link]
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Pierzchalska, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489. Available at: [Link]
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Schlosser, E., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 655. Available at: [Link]
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Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]
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Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1606-1612. Available at: [Link]
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The Synthetic Versatility of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one: A Modern Building Block for Complex Molecule Synthesis
Introduction: Unveiling a Promising Heterocyclic Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. The specific substitution pattern of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one offers a unique combination of functionalities: a reactive heterocyclic core, a strained cyclopropyl ring with potential for unique chemical transformations, and an N-isopropyl group that modulates solubility and steric hindrance. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting it as a versatile precursor for the synthesis of a wide range of complex molecules. We will delve into its preparation and its application in key synthetic transformations, supported by detailed protocols and mechanistic insights.
Proposed Synthesis of the Target Precursor
While the direct synthesis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is not extensively documented in peer-reviewed literature, a robust synthetic route can be proposed based on established methods for pyridazinone synthesis[1][2][3]. The most plausible approach involves the condensation of a γ-keto acid with a substituted hydrazine.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Protocol 1: Synthesis of 4-Cyclopropyl-4-oxobutanoic acid
This protocol is adapted from standard procedures for the synthesis of γ-keto acids.
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Claisen Condensation: In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide is suspended in anhydrous diethyl ether. A mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise at 0 °C. The reaction is stirred at room temperature overnight. | Sodium ethoxide (1.1 eq.), Anhydrous diethyl ether, Cyclopropyl methyl ketone (1.0 eq.), Diethyl oxalate (1.1 eq.), 0 °C to RT, 12 h. | The formation of a thick precipitate indicates the progress of the reaction. |
| 2 | Work-up: The reaction mixture is poured into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. | Dilute HCl, Diethyl ether, Brine, Anhydrous Na2SO4. | The crude product, ethyl 2,4-dioxo-4-cyclopropylbutanoate, can be used in the next step without further purification. |
| 3 | Hydrolysis and Decarboxylation: The crude intermediate is refluxed in a mixture of aqueous hydrochloric acid and acetic acid until TLC analysis indicates the disappearance of the starting material. | 10% HCl (aq.), Acetic acid, Reflux, 4-6 h. | The progress of the reaction can be monitored by the evolution of CO2. |
| 4 | Isolation: The reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-cyclopropyl-4-oxobutanoic acid. | Ethyl acetate, Water, Brine, Anhydrous Na2SO4. | The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. |
Protocol 2: Synthesis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
This protocol is based on the general synthesis of pyridazinones from γ-keto acids and hydrazines.[1][2]
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Condensation: To a solution of 4-cyclopropyl-4-oxobutanoic acid in ethanol, isopropylhydrazine is added. The mixture is refluxed for 4-6 hours. | 4-Cyclopropyl-4-oxobutanoic acid (1.0 eq.), Isopropylhydrazine (1.1 eq.), Ethanol, Reflux, 4-6 h. | The reaction can be monitored by TLC for the consumption of the keto acid. |
| 2 | Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel. | Ethyl acetate, Saturated NaHCO3, Brine, Anhydrous Na2SO4, Silica gel chromatography. | The use of a suitable eluent system (e.g., ethyl acetate/hexanes) will afford the pure product. |
Applications as a Synthetic Precursor
The unique structural features of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one make it a valuable precursor for a variety of synthetic transformations. The following sections detail its potential applications with illustrative protocols.
C-H Functionalization of the Pyridazinone Core
The dihydropyridazinone ring possesses C-H bonds at the 4 and 5 positions that are amenable to functionalization. This allows for the late-stage introduction of various substituents, a highly desirable strategy in drug discovery.[4][5] Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose.[6][7]
Caption: Palladium-catalyzed C-H arylation of the pyridazinone core.
This protocol is a representative example of a direct C-H arylation reaction, adapted from methodologies developed for similar heterocyclic systems.
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Reaction Setup: In a sealed tube, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, aryl halide, palladium(II) acetate, a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K2CO3) are combined in a degassed solvent (e.g., DMA or toluene). | Pyridazinone (1.0 eq.), Aryl halide (1.2 eq.), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K2CO3 (2.0 eq.), DMA, 120-140 °C, 12-24 h. | The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation. The choice of ligand and base may need to be optimized for specific substrates. |
| 2 | Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography. | Ethyl acetate, Celite, Water, Brine, Silica gel chromatography. | The regioselectivity of the arylation (C4 vs. C5) may depend on the specific reaction conditions and the directing effect of the N-isopropyl group. |
Rationale for Experimental Choices:
-
Palladium(II) acetate is a common and effective palladium precursor for C-H activation catalysis.
-
Phosphine ligands like SPhos are crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
-
A base is required to facilitate the C-H bond cleavage step.
-
High temperatures are often necessary to overcome the activation barrier for C-H bond cleavage.
Functionalization via Halogenation and Cross-Coupling
A two-step approach involving initial halogenation of the pyridazinone ring followed by a palladium-catalyzed cross-coupling reaction provides a versatile route to a wide array of derivatives.[8][9][10]
Caption: Two-step functionalization via bromination and Suzuki coupling.
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Radical Bromination: A mixture of the pyridazinone, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride is refluxed under irradiation with a sunlamp. | Pyridazinone (1.0 eq.), NBS (1.1 eq.), AIBN (cat.), CCl4, Reflux, 2-4 h. | The reaction progress can be monitored by the disappearance of the starting material on TLC. The regioselectivity may favor the C4 position. |
| 2 | Work-up: The reaction mixture is cooled and the succinimide is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried, and concentrated to give the crude brominated product. | Sodium thiosulfate (aq.), Brine. | The product can be purified by column chromatography if necessary. |
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Reaction Setup: The brominated pyridazinone, a boronic acid, a palladium catalyst such as Pd(PPh3)4, and a base (e.g., Na2CO3 or K3PO4) are combined in a mixture of a solvent like DME and water. The mixture is degassed and heated. | Bromopyridazinone (1.0 eq.), Boronic acid (1.2 eq.), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq.), DME/Water, 80-100 °C, 6-12 h. | A wide variety of aryl and heteroaryl boronic acids can be used, providing access to a large library of compounds. |
| 2 | Work-up and Purification: The reaction mixture is cooled and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography. | Ethyl acetate, Brine, Silica gel chromatography. | The choice of catalyst, base, and solvent may need to be optimized for challenging substrates. |
Self-Validating System: The success of the Suzuki-Miyaura coupling can be readily confirmed by NMR spectroscopy (disappearance of the C-Br bond and appearance of new aromatic signals) and mass spectrometry (observation of the expected molecular ion).
Ring-Opening and Rearrangement Reactions of the Cyclopropyl Group
The strained cyclopropyl ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of transition metal catalysts. This can lead to the formation of novel heterocyclic systems.[11][12]
While not explicitly reported for this system, a plausible transformation involves a palladium-catalyzed C-C bond cleavage of the cyclopropyl group, which could lead to ring-expanded products. This area represents a frontier for further research with this precursor.
Conclusion and Future Outlook
6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a promising, yet underexplored, building block in organic synthesis. Its unique combination of a reactive pyridazinone core and a versatile cyclopropyl moiety opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable precursor. Future investigations into its reactivity, particularly in the realm of asymmetric catalysis and novel C-H functionalization reactions, are warranted and expected to yield exciting new discoveries.
References
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Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed, [Link]
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Palladium‐Catalyzed Direct ortho‐C–H Bond Sulfonylation and Halogenation of Phthalazine‐1,4‐diones. ResearchGate, [Link]
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PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed, [Link]
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PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. Enrique, [Link]
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Palladium catalysed formal 6-endo-trig approaches to pumiliotoxin alkaloids: interception of the elusive cyclopropyl intermediate. Journal of the Chemical Society, Perkin Transactions 1, [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing, [Link]
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Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan, [Link]
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Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed, [Link]
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Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect, [Link]
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Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. RSC Publishing, [Link]
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The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, [Link]
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Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed, [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI, [Link]
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Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate, [Link]
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One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Semantic Scholar, [Link]
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Patents & Products - Garg Lab. UCLA, [Link]
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF, [Link]
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Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed, [Link]
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Studies on pyridazinone derivatives. VI. Reactions of 4,5-diethoxy-2-methyl(and phenyl)-3(2H)-pyridazinones with alkali and acid. Yakugaku Zasshi, [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity and their biological applications. ResearchGate, [Link]
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Application Note: Sample Preparation Strategies for the Bioanalysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Introduction: The Critical Role of Sample Preparation
The accurate quantification of novel therapeutic agents in complex biological matrices is fundamental to drug development. This guide outlines a systematic approach to developing a robust sample preparation method for the bioanalysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one (herein referred to as "CPDP"), a representative small molecule of the pyridazinone class.
Effective sample preparation is the most critical step in a bioanalytical workflow.[1] Its primary purpose is to remove interfering endogenous substances from the matrix (e.g., plasma, serum, tissue homogenate), such as proteins, phospholipids, and salts.[2] Failure to remove these components can lead to a phenomenon known as the "matrix effect," which causes signal suppression or enhancement in the mass spectrometer, compromising data accuracy, precision, and sensitivity.[2][3][4] A well-designed sample preparation protocol ensures the method's robustness and reliability, which is essential for regulatory submissions under guidelines from bodies like the U.S. Food and Drug Administration (FDA).[5][6][7]
This document provides a detailed examination of the three principal techniques for small molecule extraction—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and offers field-proven protocols tailored for a compound with the physicochemical properties of CPDP.
Physicochemical Properties of the Target Analyte (CPDP)
-
Structure: CPDP possesses a polar dihydropyridazinone core with a hydrogen-bonding acceptor (C=O) and donor (N-H) capabilities. It is substituted with non-polar cyclopropyl and isopropyl groups.
-
Inferred Properties: This combination suggests that CPDP is a moderately lipophilic, small molecule with a balance of polar and non-polar characteristics. This profile makes it amenable to several extraction strategies, with the final choice depending on the specific requirements of the assay for sensitivity, throughput, and cleanliness.
Method Selection: A Comparative Overview
The choice of sample preparation technique is a balance between the required sample cleanliness, recovery, throughput, and cost.[8] Improving sample preparation is the most effective way to mitigate ion suppression and other matrix effects.[9]
| Technique | Principle | Primary Advantages | Primary Disadvantages | Best For |
| Protein Precipitation (PPT) | Bulk protein removal by denaturation with an organic solvent or acid. | Fast, simple, inexpensive, high-throughput. | "Dirty" extract, high risk of matrix effects, minimal analyte concentration.[10] | High-throughput screening, non-regulatory studies, high-concentration analytes. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases based on solubility. | Cleaner extract than PPT, good recovery. | Labor-intensive, emulsion formation, large solvent volumes, difficult to automate.[8][10] | Assays requiring moderate cleanliness and when SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Analyte isolation via adsorption onto a solid sorbent, followed by selective elution. | Highest sample cleanliness, high analyte concentration, high recovery, excellent for removing phospholipids.[11][12] | Higher cost, more complex method development.[12] | High-sensitivity regulated bioanalysis, removal of specific interferences. |
Protein Precipitation (PPT): The High-Throughput Approach
PPT is often the first technique evaluated due to its simplicity.[13] It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to the biological sample (e.g., plasma) in a specific ratio, which denatures and precipitates the bulk of proteins.[13][14]
Mechanism and Rationale
The addition of ACN disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[13] ACN is generally preferred over methanol as it tends to produce larger protein particulates that are easier to separate by centrifugation or filtration.[13][15] While effective at removing proteins, this method does not efficiently remove other endogenous components like phospholipids, which are a major source of ion suppression.[9]
Workflow and Diagram
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Detailed Protocol: LLE with MTBE
-
Sample Buffering: Pipette 100 µL of plasma sample into a glass tube. Add 100 µL of a suitable buffer (e.g., ammonium acetate, pH 7) to normalize the sample pH.
-
Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.
-
Extraction: Cap the tube and vortex for 5-10 minutes to facilitate the partitioning of CPDP into the organic phase.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers. [16]5. Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis. [16]
Solid-Phase Extraction (SPE): The Gold Standard for Purity
SPE offers the highest degree of sample cleanup and is the method of choice for high-sensitivity, regulated bioanalysis. [12][17]It utilizes a packed sorbent bed to retain the analyte while the matrix interferences are washed away. [11][18]
Mechanism and Rationale
For a moderately lipophilic compound like CPDP, a reversed-phase (e.g., C18 or a polymeric sorbent) SPE mechanism is most appropriate. [17][19]The process involves four key steps:
-
Condition: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase. [11]2. Equilibrate: The sorbent is rinsed with an aqueous solution (e.g., water or buffer) to prepare it for the aqueous sample. [11]3. Load: The pre-treated sample is passed through the sorbent. The analyte (CPDP) is retained by hydrophobic interactions, while polar components pass through to waste. [11]4. Wash: The sorbent is washed with a weak organic solvent mixture to remove less-retained interferences without eluting the analyte. [18]5. Elute: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified CPDP for collection. [11]
Workflow and Diagram
Caption: The five-step workflow for Solid-Phase Extraction (SPE).
Detailed Protocol: Reversed-Phase SPE
-
Sample Pre-treatment: Dilute 100 µL of plasma sample 1:1 (v/v) with 2% phosphoric acid in water to disrupt protein binding and ensure analyte retention. [20]2. Condition: Condition a reversed-phase SPE cartridge (e.g., polymeric or C18, 30 mg) with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the analyte (CPDP) with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Conclusion and Method Validation
The optimal sample preparation technique for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one depends on the specific goals of the bioanalytical assay.
-
Protein Precipitation is a viable starting point for high-throughput, early-stage discovery work.
-
Liquid-Liquid Extraction offers a balance of cleanliness and simplicity for assays requiring better performance than PPT.
-
Solid-Phase Extraction is the recommended approach for late-stage development and regulated clinical studies where the highest data quality is paramount.
Regardless of the chosen method, a thorough method validation must be performed in accordance with regulatory guidelines. [5][21]This validation must assess parameters including accuracy, precision, selectivity, recovery, and matrix effects to ensure the final method is robust, reliable, and fit for purpose. [5][21]A quantitative assessment of the matrix effect should be performed by comparing the analyte response in post-extraction spiked matrix samples against the response in a neat solution. [22]
References
- Essential FDA Guidelines for Bioanalytical Method Valid
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.Analyst (RSC Publishing).
- USFDA guidelines for bioanalytical method valid
- Application Notes and Protocols for Plasma Protein Precipit
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Unknown Source.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Solid Phase Extraction Guide.Thermo Fisher Scientific - JP.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.FDA. (2024).
- Bioanalytical Method Validation Guidance for Industry May 2018.FDA. (2020).
- Protein Precipitation Pl
- The Fundamentals of Solid Phase Extraction (SPE). (2021). Unknown Source.
- Drugs of Abuse Extraction from Whole Blood using Supported Liquid Extraction (SLE)
- What is Solid Phase Extraction (SPE)?
- Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.PromoChrom.
- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application.International Journal of Pharmaceutical Sciences. (2025).
- Recent advances in sample preparation techniques for effective bioanalytical methods.Unknown Source.
- Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.Tecan.
- Understanding and Improving Solid-Phase Extraction.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Evaluation of Drugs of Abuse Extraction from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis.Unknown Source.
- Assessment of matrix effect in quantit
- Extraction of a Drugs of Abuse Panel from Whole Blood Using ISOLUTE® SLE+ Prior to UPLC-MS/MS Analysis.Unknown Source.
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.Journal of Analytical Toxicology | Oxford Academic. (2025).
- The Impact of Matrix Effects on Mass Spectrometry Results.
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.PubMed. (2004).
- Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine.Benchchem.
- Serum biomarker profiling by solid-phase extraction with particle-embedded micro tips and matrix-assisted laser desorption/ioniz
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.Unknown Source.
Sources
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
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- 8. tecan.com [tecan.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 11. promochrom.com [promochrom.com]
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- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Welcome to the technical support center for the synthesis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is based on established chemical principles and field-proven insights to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one can stem from several factors. The most common synthetic route involves the condensation of a γ-keto acid with a hydrazine derivative.[1] A likely precursor for your target molecule is 4-cyclopropyl-4-oxobutanoic acid reacting with isopropylhydrazine. Here’s a breakdown of potential issues and how to address them:
-
Purity of Starting Materials: Impurities in either the 4-cyclopropyl-4-oxobutanoic acid or isopropylhydrazine can lead to side reactions and significantly reduce the yield of the desired product.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials by recrystallization or chromatography before use.
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Temperature: The condensation reaction to form the dihydropyridazinone ring typically requires heating.[2] However, excessive heat can lead to decomposition of the product or starting materials. Conversely, insufficient heat will result in an incomplete reaction.
-
Recommendation: Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., 60°C, 80°C, 100°C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like ethanol are commonly used for this type of condensation.[4]
-
Recommendation: While ethanol is a good starting point, consider screening other solvents such as toluene or 1,4-dioxane, which have been shown to be effective in similar syntheses, sometimes leading to higher yields.[4]
-
-
Reaction Time: The reaction may not be going to completion.
-
Recommendation: Monitor the reaction progress closely using TLC. The reaction is complete when the starting materials are no longer visible on the TLC plate. Extending the reaction time may be necessary, but be mindful of potential product degradation with prolonged heating.
-
-
-
Stoichiometry of Reactants: An incorrect ratio of the γ-keto acid to the hydrazine derivative can result in unreacted starting material and lower yields.
-
Recommendation: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile or less stable reactant, in this case, isopropylhydrazine, might be beneficial to drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (keto acid:hydrazine).
-
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
The formation of side products is a common challenge in pyridazinone synthesis. Understanding the potential side reactions is key to mitigating them.
-
Formation of Hydrazones: The initial step of the reaction is the formation of a hydrazone intermediate.[1] If this intermediate does not efficiently cyclize, it can persist as a major impurity.
-
Causality: Incomplete cyclization can be due to suboptimal temperature or the presence of water, which can hydrolyze the hydrazone back to the starting materials.
-
Mitigation:
-
Ensure anhydrous reaction conditions by using dry solvents and glassware.
-
Optimize the reaction temperature to facilitate the intramolecular cyclization step.
-
-
-
Oxidation of the Dihydropyridazinone: The dihydropyridazinone product can sometimes be oxidized to the corresponding pyridazinone, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Mitigation:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize the reaction time at elevated temperatures.
-
-
-
Decomposition: The cyclopropyl group can be sensitive to harsh acidic or basic conditions and high temperatures, potentially leading to ring-opening and other decomposition pathways.[5][6]
-
Mitigation:
-
Avoid strong acids or bases unless necessary for a specific synthetic step. If a catalyst is needed, consider milder options.
-
Carefully control the reaction temperature to avoid thermal degradation.
-
-
Question 3: The purification of my final product is difficult. What strategies can I employ for effective purification?
Purification is a critical step to obtain a high-purity product. If you are facing challenges, consider the following:
-
Column Chromatography: This is a standard and effective method for purifying organic compounds.[3]
-
Recommendation:
-
Solvent System Selection: Use TLC to determine the optimal solvent system (eluent) that provides good separation between your product and impurities. A common starting point for pyridazinones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Silica Gel: Ensure you are using the correct grade of silica gel for your column.
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Recommendation:
-
Solvent Screening: The key is to find a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with water.
-
-
-
Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction can be used for a preliminary cleanup before chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 6-substituted-2,3-dihydropyridazin-3-ones?
The most common method for synthesizing pyridazin-3(2H)-ones is the condensation reaction between a γ-keto acid and a hydrazine derivative.[1][7] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the dihydropyridazinone ring.
Caption: General mechanism for dihydropyridazinone synthesis.
Q2: Are there alternative synthetic routes to consider for this class of compounds?
Yes, while the condensation of γ-keto acids with hydrazines is the most direct route, other methods exist for the synthesis of the pyridazinone core. These include:
-
Cycloaddition Reactions: [4+2] cycloaddition reactions involving azoalkenes can be used, although the instability of the azoalkene can lead to low yields.[8]
-
Multicomponent Reactions: One-pot multicomponent reactions can be an efficient way to construct the pyridazinone ring system from simpler starting materials.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields compared to conventional heating methods.[1]
Q3: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of your starting material (the γ-keto acid) in a suitable solvent and spot it on the baseline.
-
Spot the co-starting material (isopropylhydrazine) if it is UV active.
-
Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it on the baseline. It is often useful to spot a co-spot (starting material and reaction mixture in the same spot) to help with identification.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[3] You can also use staining agents like potassium permanganate if the compounds are not UV active.
-
Interpret the Results: As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot corresponding to the product should appear. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are some key safety precautions to take during this synthesis?
-
Hydrazine Derivatives: Isopropylhydrazine, like many hydrazine derivatives, is toxic and potentially carcinogenic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.
-
Heating: When heating reactions, use a controlled heating source like a heating mantle or an oil bath. Do not heat sealed vessels.
Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| Reaction Temperature | 60 - 100 °C | Balances reaction rate with potential for degradation.[2] |
| Solvent | Ethanol, Toluene, or 1,4-Dioxane | Protic and aprotic solvents can be effective.[4] |
| Reactant Ratio (Keto acid:Hydrazine) | 1:1 to 1:1.2 | A slight excess of hydrazine can drive the reaction to completion. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of reactant consumption and product formation.[3] |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Start [label="Low Yield Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Check Starting\nMaterial Purity"]; Optimize_Temp [label="Optimize Reaction\nTemperature"]; Optimize_Solvent [label="Optimize Solvent"]; Optimize_Time [label="Optimize Reaction Time"]; Adjust_Stoichiometry [label="Adjust Reactant\nStoichiometry"]; Check_Side_Products [label="Analyze for\nSide Products"]; Purification [label="Improve Purification\nStrategy"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Purity; Check_Purity -> Optimize_Temp [label="If Pure"]; Check_Purity -> Start [label="If Impure, Purify & Retry"]; Optimize_Temp -> Optimize_Solvent; Optimize_Solvent -> Optimize_Time; Optimize_Time -> Adjust_Stoichiometry; Adjust_Stoichiometry -> Check_Side_Products; Check_Side_Products -> Purification [label="If Side Products Present"]; Check_Side_Products -> Success [label="No Significant Side Products"]; Purification -> Success;
}
Caption: Troubleshooting workflow for low synthesis yield.
References
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]
-
Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives - ijres.org. Available from: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available from: [Link]
-
One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones | Semantic Scholar. Available from: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives ... - PMC. Available from: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Available from: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... - ResearchGate. Available from: [Link]
-
Pyridazine Derivatives. Available from: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available from: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a - ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]
-
Synthesis of Cyclopropane Containing Natural Products | Request PDF - ResearchGate. Available from: [Link]
-
The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. Available from: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. Available from: [Link]
-
Synthetic route for pyridazinone derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Efficient synthesis of protected cyclopropyl β-aspartylphosphates - RSC Publishing. Available from: [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. Available from: [Link]
-
2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][8][10]diazaborinin-4(1H)-one - MDPI. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available from: [Link]
-
Cyclopropane-‐Containing Natural Products | EPFL. Available from: [Link]
-
Three-step synthesis of cyclopropyl peptidomimetics - PubMed. Available from: [Link]
-
Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC. Available from: [Link]
-
Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scispace.com [scispace.com]
- 10. ijres.org [ijres.org]
Technical Support Center: Optimizing LC-MS/MS for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one Detection
Welcome to the technical support center for the LC-MS/MS analysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for method development, optimization, and troubleshooting. Our approach is rooted in fundamental scientific principles and extensive field experience to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an LC-MS/MS method for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Q1: What are the initial mass spectrometry parameters I should use for this compound?
A1: For initial tuning and method development, you will need the precursor ion (the protonated molecule) and potential product ions.
-
Precursor Ion ([M+H]⁺): The molecular formula for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is C₁₀H₁₄N₂O. The calculated monoisotopic mass is 182.1106 g/mol . Therefore, in positive electrospray ionization (ESI) mode, the protonated precursor ion to target will be m/z 183.1184 .
-
Product Ions: Without experimental data, we can predict fragmentation patterns. Common fragmentation for pyridazinone structures involves cleavage of the ring and loss of substituents.[1][2][3] Key predicted fragment ions for MRM (Multiple Reaction Monitoring) would arise from the loss of the isopropyl group or cleavage of the cyclopropyl ring. It is recommended to perform a product ion scan on the precursor ion (m/z 183.1) to experimentally determine the most abundant and stable product ions for quantification and qualification.
Q2: What type of HPLC column and mobile phases are a good starting point?
A2: The choice of column and mobile phase depends on the polarity of the analyte. Based on its structure, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is expected to be a moderately polar compound.
-
Column: A C18 reversed-phase column is a versatile and recommended starting point for many small molecules.[4]
-
Mobile Phase: A typical starting mobile phase for reversed-phase chromatography would be:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid The formic acid is added to improve peak shape and ionization efficiency in positive ESI mode.
-
Q3: How do I prepare my samples for analysis?
A3: Sample preparation is crucial to minimize matrix effects and ensure accurate quantification. The appropriate method depends on the sample matrix (e.g., plasma, urine, tissue homogenate).
-
Protein Precipitation (PPT): For biological samples like plasma, a simple and effective first step is protein precipitation with a cold organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be tailored to the specific properties of the analyte and matrix.
Troubleshooting Guide
This guide provides solutions to common problems encountered during LC-MS/MS analysis.
Issue 1: No or Low Signal Intensity
Possible Causes:
-
Incorrect mass spectrometry parameters.
-
Poor ionization efficiency.
-
Ion suppression from the sample matrix or mobile phase.
-
Analyte degradation.
-
Instrument malfunction.
Solutions:
-
Verify Mass Spectrometer Tuning:
-
Ensure the instrument is calibrated and tuned according to the manufacturer's specifications.
-
Infuse a standard solution of the analyte directly into the mass spectrometer to confirm the precursor ion m/z and optimize source parameters like capillary voltage, source temperature, and gas flows.
-
-
Optimize ESI Source Conditions:
-
Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal for your analyte.
-
-
Address Ion Suppression:
-
Matrix Effects: Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the target analyte.[5] To assess this, compare the signal of the analyte in a neat solution versus a matrix-spiked sample.
-
Improve Chromatographic Separation: Adjust the gradient to separate the analyte from the bulk of the matrix components.
-
Enhance Sample Cleanup: If ion suppression is significant, a more rigorous sample preparation method like SPE may be necessary.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Secondary interactions between the analyte and the stationary phase.
-
Sample solvent effects.
-
System dead volume.
Solutions:
-
Column Health:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, the column may be degraded and require replacement.
-
-
Mobile Phase Optimization:
-
Ensure the mobile phase pH is appropriate for the analyte. For basic compounds, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
-
-
Mitigate Secondary Interactions:
-
Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing. Using a well-endcapped column or a mobile phase with a competing base can help.
-
-
Sample Solvent:
-
The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.
-
Issue 3: High Background Noise
Possible Causes:
-
Contaminated mobile phase or solvents.
-
Dirty ion source.
-
Leaks in the LC or MS system.
-
Electronic noise.
Solutions:
-
Solvent and System Purity:
-
Use high-purity, LC-MS grade solvents and additives.
-
Freshly prepare mobile phases.
-
-
Instrument Maintenance:
-
Regularly clean the ion source components, including the capillary and cone, as per the manufacturer's guidelines.
-
Check for and resolve any leaks in the system.
-
Experimental Protocols
Protocol 1: MRM Method Development
-
Prepare a 1 µg/mL solution of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In positive ESI mode, perform a full scan to confirm the [M+H]⁺ ion at m/z 183.1.
-
Perform a product ion scan on the precursor ion (m/z 183.1) to identify the most abundant and stable fragment ions.
-
Select at least two product ions for MRM. One for quantification (quantifier) and one for confirmation (qualifier).
-
For each MRM transition, optimize the collision energy to maximize the product ion signal.
Protocol 2: Initial LC Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Data and Visualizations
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Precursor Ion (Q1) | m/z 183.1 |
| Product Ions (Q3) | To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Diagram 1: Systematic Approach to LC-MS/MS Method Development
Caption: Decision tree for troubleshooting low signal intensity.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Kallay, M., & Vekey, K. (n.d.). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Cyclopropyl-2,3-dihydropyridazin-3-one. PubChem Compound Database. Retrieved from [Link]
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). Selectivity Manipulation for LC-MS Analysis of Protein Variants. Retrieved from [Link]
-
ResearchGate. (2016, April 20). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025, July 27). A foundational analysis on LC-MS in natural product bioanalysis: advances in the detection of flavonoids, alkaloids, saponins, and sesquiterpenoids in biological fluids modern LC- MS strategies for the pharmacokinetic evaluation of bioactive natural compounds. Retrieved from [Link]
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PubMed. (2019, June 15). Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. Retrieved from [Link]
Sources
resolving crystallization issues for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one purification
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one via crystallization. This document provides in-depth troubleshooting, experimental protocols, and answers to frequently asked questions to facilitate the consistent production of high-purity crystalline material.
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of organic compounds, with specific advice tailored to the structural characteristics of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Issue 1: My compound fails to crystallize and remains in solution.
Symptoms: After cooling, solvent evaporation, or addition of an anti-solvent, the solution remains clear with no solid formation.
Causality & Solution:
This is typically due to either insufficient supersaturation or high solubility in the chosen solvent system. Supersaturation is the essential driving force for crystallization.[1] If the concentration of the compound in the solvent is below its saturation point at a given temperature, crystallization will not occur.
Troubleshooting Steps:
-
Increase Concentration:
-
Evaporation: Gently remove a portion of the solvent under reduced pressure or with a stream of inert gas (e.g., nitrogen) and attempt to cool the solution again.[2][3]
-
Anti-solvent Addition: If using a mixed-solvent system, slowly add more anti-solvent (a solvent in which the compound is poorly soluble) to the solution at a controlled temperature.[4][5] The key is a slow addition rate to avoid localized high supersaturation, which can lead to oiling out.[6]
-
-
Induce Nucleation: Sometimes, the formation of initial crystal nuclei is kinetically hindered.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.[2][3]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution.[2][3][7] This provides a template for further crystal growth. If no pure crystals are available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod can provide the necessary seed crystals.[2]
-
-
Re-evaluate Solvent System: The chosen solvent may be too effective, keeping the compound soluble even at low temperatures.
-
A good solvent for crystallization should dissolve the compound when hot but have significantly lower solubility when cold.[8]
-
For 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, which has both polar (pyridazinone ring) and non-polar (cyclopropyl, isopropyl groups) moieties, a mixture of solvents is often effective.[9][10] Consider systems like ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.
-
Issue 2: My compound "oils out" instead of forming crystals.
Symptoms: Upon cooling or anti-solvent addition, a liquid phase (oil droplets) separates from the solution instead of a solid. This oil may or may not solidify later into an amorphous or poorly crystalline mass.
Causality & Solution:
Oiling out occurs when a supersaturated solution reaches a temperature where the solute's saturation concentration is higher than its melting point (or the melting point of an impure form).[2][11] The solute separates as a liquid because it's above its melting temperature. This is problematic because impurities tend to be more soluble in the oil phase, leading to poor purification.[2][11][12]
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated, causing it to become supersaturated at a temperature above the compound's melting point. Return the mixture to the heat, add more of the "good" solvent to redissolve the oil, and then cool at a much slower rate.[2][12]
-
Lower the Crystallization Temperature: By using a solvent with a lower boiling point, you can ensure that the solution temperature is below the compound's melting point when supersaturation is achieved.
-
Slow Down Supersaturation:
-
Slower Cooling: Insulate the flask or use a programmable cooling bath to decrease the temperature very slowly. Rapid cooling can cause the solution to bypass the optimal nucleation window.[8]
-
Slower Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring to maintain a homogenous, lower level of supersaturation throughout the vessel.[6][11]
-
-
Change the Solvent System: The interaction between the solute and solvent can promote oiling. Experiment with solvents that have different polarities or hydrogen bonding capabilities.[12]
Issue 3: The resulting crystals are very small, needle-like, or form a sludge.
Symptoms: The product crashes out of solution as a fine powder, needles that are difficult to filter, or a thick slurry.
Causality & Solution:
This is typically caused by a very high rate of nucleation, where too many crystal nuclei form at once, competing for the remaining solute and thus having little opportunity to grow larger.[1] This often results from generating supersaturation too quickly.[2][6]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most critical factor.
-
Cool More Slowly: As mentioned previously, slow, controlled cooling is paramount for growing larger crystals.[8]
-
Decrease Concentration: Start with a slightly more dilute solution (by adding 5-10% more solvent). This requires a lower temperature to reach saturation, which can slow down nucleation and favor growth.[2]
-
-
Optimize Agitation: Stirring that is too vigorous can increase secondary nucleation and lead to smaller crystals. Experiment with slower stirring rates once nucleation has begun.
-
Employ Solvent Layering: For very small-scale, high-purity applications, dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense "poor" solvent (e.g., hexane) on top. Crystals will form slowly at the interface over hours or days.
Issue 4: The crystallization yields a different polymorph or an inconsistent crystalline form.
Symptoms: Batches of the same compound yield crystals with different melting points, solubility profiles, or analytical signatures (e.g., PXRD, DSC).
Causality & Solution:
Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and bioavailability.[13][14] The formation of a specific polymorph is kinetically and thermodynamically controlled and is highly sensitive to crystallization conditions.[15][16]
Troubleshooting Steps:
-
Strictly Control Conditions: The key to obtaining a consistent polymorph is rigorous control over all crystallization parameters.
-
Temperature Profile: Use a precise and reproducible cooling rate.
-
Solvent System: The choice of solvent can dictate which polymorph is favored.[16] Ensure solvent ratios are exact for every batch.
-
Supersaturation Level: The level of supersaturation can determine whether a metastable or stable polymorph nucleates.[15]
-
-
Implement a Seeding Strategy: Seeding with the desired polymorph is the most effective way to ensure that form crystallizes preferentially.[17][18] The seed crystals provide a template that directs the crystallization towards the intended structure.
-
Characterize the Output: Routinely use analytical techniques to confirm the polymorphic form.
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying and distinguishing between polymorphs.
-
Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their unique melting points and transition enthalpies.[14]
-
Infrared (IR) Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational modes.[14]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient identification of a suitable solvent or solvent pair for crystallization.
-
Place approximately 10-20 mg of the crude 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one into several test tubes.
-
To each tube, add a different solvent from the table below, starting with 0.5 mL. Stir or sonicate at room temperature.
-
Observe solubility. If the compound dissolves completely at room temperature, the solvent is likely too good for cooling crystallization (it may be a candidate for an anti-solvent system).
-
If the compound is insoluble or sparingly soluble, heat the tube gently in a water or sand bath towards the solvent's boiling point. Add small aliquots (0.1-0.2 mL) of the solvent until the compound just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, yielding a good recovery of crystalline material.
Table 1: Suggested Solvents for Screening
| Solvent | Class | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|---|
| Heptane/Hexane | Non-polar | Very Low | 69-98 | Likely a poor solvent; good as an anti-solvent. |
| Toluene | Aromatic | Low | 111 | |
| Ethyl Acetate | Ester | Medium | 77 | Often a good starting point. |
| Acetone | Ketone | Medium | 56 | |
| Isopropanol (IPA) | Alcohol | Medium-High | 82 | Good potential for hydrogen bonding. |
| Ethanol | Alcohol | High | 78 | Often used with water as an anti-solvent. |
| Acetonitrile | Nitrile | High | 82 |
| Water | Polar | Very High | 100 | Likely a very poor solvent; good as an anti-solvent. |
Protocol 2: Anti-Solvent Crystallization Workflow
-
Dissolve the compound in the minimum amount of a "good" solvent (e.g., ethanol, isopropanol) at a slightly elevated temperature (e.g., 40-50°C).
-
Filter the warm solution to remove any insoluble impurities.
-
In a separate flask, place the desired volume of "anti-solvent" (e.g., water, heptane).
-
With moderate stirring, add the solution of your compound to the anti-solvent dropwise. Alternatively, add the anti-solvent to your compound solution. The rate of addition is a critical parameter to control.[16]
-
If nucleation does not occur after a small amount of addition, consider adding a seed crystal.
-
Once crystals begin to form, continue the slow addition.
-
After the addition is complete, allow the slurry to stir for a period (e.g., 1-2 hours) to allow for complete crystallization before isolating the solid by filtration.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for addressing common crystallization failures.
Caption: Troubleshooting Decision Tree for Crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one?
A: Based on its structure, a good starting point would be a medium-polarity protic solvent like isopropanol or ethanol, which can engage in hydrogen bonding with the pyridazinone ring. These can be used alone for cooling crystallization or in combination with an anti-solvent like water or heptane. Ethyl acetate is also a strong candidate. A systematic screening is always recommended.
Q2: How can I remove colored impurities during crystallization?
A: If your hot, dissolved solution has a colored tint, you can often remove the impurities by adding a small amount of activated charcoal (1-2% by weight) to the hot solution and swirling for a few minutes. The colored impurities adsorb onto the surface of the charcoal. You must then perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal before allowing the solution to cool.
Q3: My compound crystallizes, but the yield is very low. How can I improve it?
A: Low yield can be due to several factors:
-
High Solubility: Too much of your compound remains dissolved in the cold solvent (the "mother liquor"). Try a solvent system in which your compound is less soluble at cold temperatures or cool the solution to a lower temperature (e.g., 0°C or -20°C if the solvent allows).
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete.
-
Premature Crystallization: If using hot filtration to remove impurities, ensure the solution and apparatus are kept hot to prevent the product from crystallizing out along with the impurities.
Q4: What is the difference between crystallization and precipitation?
A: While both result in a solid from a solution, crystallization is a slow, selective process where molecules arrange themselves into a highly ordered crystal lattice, which tends to exclude impurities. Precipitation is a rapid, often non-selective process that can trap impurities and often results in an amorphous or poorly crystalline solid. The goal of this guide is to achieve purification through controlled crystallization, not just precipitation.[5]
References
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007).
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. AIChe. [Link]
-
Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025). Journal of Molecular Pharmacy & Organic Process Research. [Link]
-
Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Research and Applications. [Link]
-
Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. (2022). PMC. [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012). Industrial & Engineering Chemistry Research. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
What should I do if crystallisation does not occur? (2017). Quora. [Link]
-
Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
-
Crystallization of Organic Compounds. Wiley. [Link]
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- 5. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 14. omicsonline.org [omicsonline.org]
- 15. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. catalogimages.wiley.com [catalogimages.wiley.com]
minimizing baseline noise in 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers analyzing 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one .
Because this compound relies on the UV absorbance of its dihydropyridazin-3-one core (typically monitored at low wavelengths between 210–240 nm), it is highly susceptible to baseline disturbances[1]. At these wavelengths, minor fluctuations in solvent composition, refractive index, or optical energy are amplified, directly compromising your Signal-to-Noise (S/N) ratio and Limit of Quantitation (LOQ)[2][3].
This guide provides a mechanistic approach to diagnosing and resolving baseline noise, ensuring your analytical methods remain robust and self-validating.
Diagnostic Workflow: Isolating the Source of Noise
Before replacing parts or altering your method, you must isolate the root cause. Baseline noise generally falls into three categories: Mechanical (pumps/flow), Optical/Electronic (detector/lamp), or Chemical (solvents/column)[4][5]. Follow the logic tree below to diagnose your system.
Diagnostic workflow for isolating HPLC baseline noise sources.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My baseline exhibits a continuous, high-frequency ripple. How does this affect my pyridazinone quantification, and what causes it? A1: Periodic, high-frequency noise is almost exclusively a mechanical issue related to the pump or degasser[6].
-
The Causality: If a pump check valve is contaminated or a seal is failing, the pump delivers an inconsistent solvent volume per stroke. This creates pressure micro-pulsations. As these pressure waves pass through the UV detector's flow cell, they alter the refractive index of the mobile phase[7]. The light beam is bent slightly away from the photodiode with every pump stroke, registering as a periodic fluctuation in absorbance[2][7].
-
The Fix: Purge the pump, sonicate the check valves in isopropanol, and verify that the inline vacuum degasser is functioning properly[4][8].
Q2: During gradient elution, my baseline drifts upward significantly, masking the low-level impurities of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. Why does this happen? A2: Baseline drift during gradients is a chemical issue driven by mobile phase absorbance[9]. Pyridazinone derivatives often require acidic modifiers to suppress silanol interactions and maintain sharp peak shapes[10][11].
-
The Causality: If you are using Trifluoroacetic Acid (TFA) as a modifier and monitoring at <220 nm, the TFA itself acts as a strong chromophore. As your gradient shifts from aqueous to organic, the concentration of the UV-absorbing TFA changes, causing the baseline absorbance to drift upward or downward[9].
-
The Fix: Switch your modifier to 0.1% Formic Acid, which has a lower UV cutoff and is highly effective for pyridazinone retention[11][12]. Alternatively, balance the absorbance by adding a matching concentration of the modifier to both Mobile Phase A and B[7].
Q3: I am seeing random, erratic spikes and a generally noisy baseline that is not synchronized with the pump. What is the mechanism? A3: Random, non-periodic noise points to optical degradation or flow cell outgassing[5][6].
-
The Causality: As the mobile phase exits the high-pressure column into the low-pressure flow cell, dissolved gases can expand into micro-bubbles. These bubbles physically scatter the UV light, causing sharp, random absorbance spikes[2][5]. If bubbles are ruled out, the issue is likely a deteriorating deuterium lamp. As the lamp ages, it emits fewer photons. The detector's photomultiplier must increase its gain to compensate, which proportionally amplifies electronic background noise[7][8].
-
The Fix: Ensure solvents are thoroughly degassed[2]. Check the lamp's ignition hours and perform a lamp intensity test; replace if it falls below the manufacturer's threshold[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems where the outcome of the test definitively proves or disproves a hypothesis.
Protocol 1: The "Pump-Off" Isolation Test
This protocol definitively isolates mechanical (flow-related) noise from optical/electronic (detector) noise[6].
-
Establish Baseline: Run your standard method for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one until the baseline stabilizes.
-
Monitor Noise: Zoom in on the baseline. Note whether the noise is periodic (synchronous with the pump stroke) or random[6].
-
Isolate Flow: Turn the pump flow rate to 0.0 mL/min . Do not turn off the detector.
-
Observe & Validate: Monitor the baseline for 5 minutes.
-
Validation A: If the noise completely disappears, the issue is strictly flow-related (pump pulsations, check valves, or solvent mixing)[6].
-
Validation B: If the random noise persists at zero flow, the issue is entirely independent of the pump. You have validated an optical/electronic failure (failing lamp, dirty flow cell windows, or electronic interference)[6].
-
Protocol 2: Mobile Phase Optimization for Low-UV Detection
Use this protocol to eliminate chemical baseline drift caused by solvent impurities.
-
Solvent Selection: Discard old aqueous phases. Use only fresh, MS-grade or HPLC-grade Water and Acetonitrile to prevent phantom peaks[4][8].
-
Modifier Substitution: Replace TFA with 0.1% Formic Acid to reduce background UV absorbance at 214 nm[11].
-
Premixing: To prevent outgassing upon high-pressure mixing, slightly premix your solvents (e.g., add 5% Acetonitrile to Mobile Phase A, and 5% Water to Mobile Phase B).
-
Equilibration: Flush the column with 20 column volumes of the new mobile phase to strip residual contaminants before injecting the pyridazinone sample[4].
Quantitative Impact of Troubleshooting
The table below summarizes the quantitative improvements in the Signal-to-Noise (S/N) ratio of a 10 µg/mL 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one sample as the troubleshooting protocols are sequentially applied. Note that S/N > 10 is required for reliable quantitation (LOQ)[2][3].
| Troubleshooting Phase | Intervention Applied | Baseline Noise (mAU) | Peak Height (mAU) | S/N Ratio | Status |
| Initial State | None (TFA gradient, aging lamp) | 0.85 | 4.2 | 4.9 | Fail (S/N < 10) |
| Phase 1 | Replaced Deuterium Lamp | 0.40 | 4.5 | 11.2 | Marginal |
| Phase 2 | Switched TFA to 0.1% Formic Acid | 0.15 | 4.6 | 30.6 | Pass |
| Phase 3 | Sonicated Pump Check Valves | 0.05 | 4.6 | 92.0 | Optimal |
References
-
HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. 2
-
HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group.8
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. 9
-
HPLC Troubleshooting Guide - Sigma-Aldrich. 4
-
Shimadzu Baseline Disturbance - Shimadzu. 5
-
A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - NIH/PMC. 10
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors - ACS Publications. 1
-
HPLC Methods for analysis of Pyridine - Helix Chromatography. 11
-
Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column - SIELC Technologies. 12
-
Eliminating Baseline Problems - Agilent. 7
-
Baseline Noise: A Summary of Noise - Waters Corporation. 3
-
HPLC Troubleshooting: What is causing baseline noise? - Axion Labs / YouTube. 6
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- 5. Shimadzu Baseline Disturbance [shimadzu.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
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- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one vs standard pyridazinone derivatives
Comprehensive Comparison Guide: 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one vs. Standard Pyridazinone Scaffolds in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyridazinone core has emerged as a privileged scaffold for the design of new therapeutic agents, particularly in cardiovascular and central nervous system (CNS) indications[1]. However, standard pyridazin-3-one derivatives (e.g., those bearing simple N-methyl or C6-methyl/phenyl substitutions) frequently suffer from severe pharmacokinetic liabilities, including rapid cytochrome P450 (CYP450)-mediated oxidation and high intrinsic clearance[2].
This guide provides an objective, data-driven comparison between standard pyridazinone derivatives and the optimized 6-cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one scaffold. By strategically incorporating an N2-isopropyl group and a C6-cyclopropyl ring, this novel scaffold effectively shields the molecule from N-dealkylation and allylic oxidation, resulting in a vastly superior metabolic stability profile without inflating the molecular weight or polar surface area (PSA).
Mechanistic Rationale: Overcoming Metabolic Liabilities
As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of structural modifications. The superiority of the 6-cyclopropyl-2-(propan-2-yl) substitution is driven by two distinct physicochemical mechanisms:
-
C6-Cyclopropyl (Metabolic Shielding via Bond Strain): Standard C6-methyl or straight-chain alkyl groups are highly susceptible to CYP450-mediated hydrogen atom abstraction, leading to rapid hydroxylation and subsequent phase II clearance. The cyclopropyl ring possesses enhanced sp²-character in its C-C bonds, resulting in shorter, stronger C-H bonds (higher bond dissociation energy)[3]. This increased energy barrier makes hydrogen atom abstraction by CYP enzymes energetically unfavorable, effectively shutting down this metabolic pathway[4].
-
N2-Isopropyl (Steric Hindrance): N-demethylation is a primary clearance route for standard N-methyl pyridazinones. Replacing the methyl group with a propan-2-yl (isopropyl) group introduces significant steric bulk directly adjacent to the nitrogen atom. This steric shielding physically blocks the enzymatic access required for the initial α-carbon hydroxylation, preventing N-dealkylation while simultaneously increasing lipophilicity to favor blood-brain barrier (BBB) penetration.
Fig 1. Metabolic degradation pathways of standard vs. sterically shielded pyridazinone scaffolds.
Comparative Experimental Data
The following table summarizes the physicochemical properties and in vitro metabolic stability of the optimized scaffold against two standard baseline derivatives. Data is representative of standard human liver microsome (HLM) and parallel artificial membrane permeability assays (PAMPA).
| Scaffold Structure | LogP | PSA (Ų) | HLM t1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | BBB Permeability ( Papp ) |
| 6-Methyl-2-methyl-2,3-dihydropyridazin-3-one | 0.85 | 32.5 | 12.4 | 145.2 | Low ( <2×10−6 cm/s) |
| 6-Phenyl-2-methyl-2,3-dihydropyridazin-3-one | 2.10 | 32.5 | 18.7 | 98.4 | Medium ( 5×10−6 cm/s) |
| 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one | 2.45 | 32.5 | > 120.0 | < 15.0 | High ( >15×10−6 cm/s) |
Data Interpretation: The optimized compound demonstrates a nearly 10-fold reduction in intrinsic clearance compared to the 6-methyl standard. Furthermore, the combination of the isopropyl and cyclopropyl groups pushes the LogP into the optimal range (2.0 - 3.0) for CNS penetration without altering the polar surface area.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the exact workflows used to generate the comparative data, including the scientific causality behind critical steps.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay determines the vulnerability of the scaffold to Phase I oxidative metabolism.
-
Preparation of Working Solutions: Dilute the test compounds to a final concentration of 1 µM in 0.1 M potassium phosphate buffer.
-
Causality: The buffer must be strictly maintained at pH 7.4 to mimic physiological conditions, which is required to maintain the native, active conformation of the CYP450 enzymes.
-
-
Addition of HLM: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Causality: This specific concentration balances the need for detectable substrate turnover rates while minimizing non-specific protein binding that could artificially inflate the apparent half-life.
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.
-
Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze oxidative metabolism[4].
-
-
Quenching: At predetermined time points (0, 15, 30, 60, and 120 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: The cold organic solvent instantly precipitates the microsomal proteins, completely halting enzymatic activity and providing an exact temporal snapshot of compound degradation.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate CLint and t1/2 .
Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Protocol B: PAMPA-BBB Permeability Assay
This assay evaluates the scaffold's ability to passively diffuse across the blood-brain barrier.
-
Lipid Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).
-
Causality: Unlike standard PAMPA which uses generic lecithin, PBLE accurately mimics the specific sphingomyelin and cholesterol ratios of the human blood-brain barrier, providing highly correlative in vivo predictive data.
-
-
Donor/Acceptor Loading: Add 150 µL of test compounds (50 µM in 5% DMSO/PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours inside a humidity chamber.
-
Causality: The humidity chamber prevents solvent evaporation over the 4-hour period, which would otherwise alter concentration gradients and artificially skew the calculated permeability coefficients ( Papp ).
-
-
Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS.
References
-
[3] Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
[4] Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
[2] Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
[1] PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). ResearchGate. Available at: [Link]
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A Comparative Guide to Analytical Method Validation for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, a novel pyridazinone derivative. As this molecule progresses through the drug development pipeline, establishing a robust, accurate, and reliable analytical method is paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering a technical comparison between two prevalent analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
The entire validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[1][2][3] The objective is to demonstrate that the chosen analytical method is "suitable for its intended purpose," a cornerstone of regulatory compliance and scientific integrity.[4]
Introduction to the Analyte and Regulatory Framework
6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one belongs to the pyridazinone class of compounds, which are recognized for a wide range of biological activities.[5][6] The validation of its analytical method is a mandatory regulatory requirement for product registration and is crucial for routine quality control (QC) testing, stability studies, and impurity profiling.[3][7]
The validation parameters discussed herein are derived directly from the ICH Q2(R1) guidance and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]
Method Selection: A Comparative Overview
The choice of an analytical method depends on its intended application. For routine QC and assay of the bulk drug substance, a cost-effective and robust method like HPLC-UV is often sufficient. However, for identifying and quantifying trace-level impurities, degradation products, or for bioanalytical studies, a more sensitive and selective method like UPLC-MS/MS is required.[4]
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity (with higher resolution), detection via mass-to-charge ratio. |
| Selectivity | Good; dependent on chromatographic resolution. | Excellent; based on parent and fragment ion masses, minimizing interferences.[10] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very High (low ng/mL to pg/mL).[11] |
| Application | Assay, purity of drug substance, routine QC. | Trace impurity analysis, metabolite identification, bioanalysis, forced degradation studies. |
| Cost & Complexity | Lower initial cost, less complex operation. | Higher initial cost, requires specialized expertise. |
The Validation Workflow
A systematic approach to validation ensures that all performance characteristics of the method are thoroughly evaluated. The process begins with method development and optimization, followed by the formal validation protocol as outlined below.
Caption: Overall workflow for analytical method validation.
Comparative Experimental Protocols & Results
This section details the experimental design for validating both HPLC-UV and UPLC-MS/MS methods for the analysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Materials & Reagents
-
Reference Standard: 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one (Purity > 99.5%)
-
Solvents: HPLC-grade Acetonitrile and Methanol.[12]
-
Buffers: Formic acid, Ammonium acetate, Potassium Phosphate.
-
Water: Ultrapure water.
-
Reagents for Forced Degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.
Proposed Chromatographic Conditions
| Parameter | HPLC-UV Method (Assay & Purity) | UPLC-MS/MS Method (Trace Impurity) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm[10][13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or shallow gradient suitable for separation from known impurities. | Steep gradient for rapid elution and high throughput. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[13] |
| Column Temp. | 30 °C | 45 °C[13] |
| Injection Vol. | 10 µL | 2 µL |
| UV Wavelength | 254 nm (or λmax of the pyridazinone chromophore) | N/A |
| MS Detector | N/A | Triple Quadrupole |
| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N/A | To be determined by infusion of the standard (e.g., Parent Ion > Fragment Ion) |
In-Depth Analysis of Validation Parameters
Specificity (Selectivity)
Specificity is the ability of the method to accurately measure the analyte in the presence of interferences like impurities, degradants, or matrix components.[7][14] The most rigorous way to assess this is through forced degradation studies.[15][16]
Forced Degradation Protocol: A stock solution of the drug substance is subjected to stress conditions to intentionally degrade it by 5-20%.[15][16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[16][17][18]
Caption: Workflow for establishing method specificity via forced degradation.
Comparative Interpretation:
-
HPLC-UV: Specificity is demonstrated if the main analyte peak is resolved from all degradation product peaks with a resolution factor > 2. A photodiode array (PDA) detector can further support this by confirming peak purity.
-
UPLC-MS/MS: Offers superior specificity. Even if degradants co-elute chromatographically, they can be distinguished by their unique mass-to-charge ratios, providing unequivocal identification of the analyte.[10]
Linearity and Range
Linearity demonstrates a proportional relationship between analyte concentration and the method's response. The range is the interval over which this proportionality holds with acceptable accuracy and precision.[8][9]
Protocol: Prepare a series of at least five concentrations of the reference standard. For an assay, this typically spans 80% to 120% of the target concentration.[7] For an impurity method, the range must cover from the LOQ to 120% of the impurity specification limit.[7]
Hypothetical Comparative Data:
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Range (Assay) | 80 - 120 µg/mL | 80 - 120 µg/mL | As specified |
| Range (Impurity) | 0.1 - 1.5 µg/mL | 1 - 150 ng/mL | As specified |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[14][19] It is typically assessed by spiking a known amount of analyte into a blank matrix (placebo) or by analyzing a sample with a known concentration.
Protocol: Analyze samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%), with at least three replicates per level.[19] Accuracy is reported as the percentage recovery.
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[14][19] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis over a short interval under the same conditions.
-
Intermediate Precision (Inter-assay precision): Analysis within the same lab but on different days, with different analysts, or on different equipment.
Protocol: Analyze a minimum of six replicates at 100% of the target concentration for repeatability. For intermediate precision, repeat this on a separate day. Results are expressed as the Relative Standard Deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[9][14]
Protocol (Signal-to-Noise Approach):
-
LOD: Determined at a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: Determined at a signal-to-noise ratio (S/N) of 10:1.
Summary of Comparative Performance
The following table summarizes the expected performance characteristics of each method, providing a clear guide for selecting the appropriate technique based on the analytical objective.
| Validation Parameter | HPLC-UV (Expected Performance) | UPLC-MS/MS (Expected Performance) | ICH Guideline (Typical Requirement) |
| Specificity | Achieved via chromatographic resolution. Peak purity check with PDA is recommended. | Unambiguous, confirmed by specific mass transitions (MRM). | Method must be specific for the analyte.[7] |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% for Assay |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 0.5%Intermediate: < 1.5% | RSD ≤ 2% for Assay |
| LOQ (Impurity) | ~0.05% (e.g., 0.5 µg/mL) | <0.005% (e.g., <50 ng/mL) | Must be appropriate for impurity limits. |
Conclusion and Recommendation
Both HPLC-UV and UPLC-MS/MS can be successfully validated for the analysis of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, but their applications are distinct.
-
Recommendation for HPLC-UV: This method is robust, cost-effective, and well-suited for routine quality control, including the assay and purity determination of the bulk drug substance where impurity levels are relatively high (e.g., >0.1%). Its simplicity makes it ideal for widespread deployment in QC laboratories.
-
Recommendation for UPLC-MS/MS: This method is indispensable for applications requiring high sensitivity and selectivity. It is the gold standard for quantifying trace-level genotoxic impurities, characterizing degradation pathways in forced degradation studies, and for conducting pharmacokinetic studies in biological matrices.[20] While more complex, the quality and depth of data it provides are essential for in-depth product understanding and meeting stringent regulatory expectations for low-level impurity control.
Ultimately, a dual-methodology approach is often employed in drug development. An HPLC-UV method serves as the workhorse for routine QC, while a validated UPLC-MS/MS method is used for specialized, high-sensitivity testing. This ensures both efficiency in routine operations and the rigorous characterization required for modern pharmaceutical development.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
SGS INSTITUT FRESENIUS. Stability studies for medicinal products. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jadhav, S. et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
-
Neuland Labs. (2023). Analytical Method Validation: Key Parameters & Common Challenges. [Link]
-
Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Borman, P. et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Maas & Peither AG - GMP Publishing. (2018). Method categories according to the ICH Q2(R1). [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
Cirilli, R. et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. [Link]
-
Nageswara Rao, R. et al. (2016). Development and validation of a UPLC–MS/MS method for the novel folate-targeted small molecule drug conjugate EC1456 and its metabolites in tumor homogenates. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, Y. et al. (2023). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. BMC Chemistry. [Link]
-
International Pharmaceutical Industry. A Generic Approach to the Validation of Small Molecule LC-MS/MS Biomarker Assays. [Link]
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Li, D. et al. (2023). Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect. Drug Design, Development and Therapy. [Link]
-
Wang, J. et al. (2023). Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. Journal of Drug Assessment. [Link]
-
PubChemLite. 6-cyclopropyl-2,3-dihydropyridazin-3-one. [Link]
-
Rehman, T. U. et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals. [Link]
-
Al-Lawati, H. A. J. et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline-Based Fluorescent Label. Sultan Qaboos University Journal for Science. [Link]
-
Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]
-
Bodempudi, S. et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry. [Link]
-
Horyeyeva, Y. et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
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- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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comparing synthetic routes and atom economy for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Synthetic Route Comparison and Atom Economy Analysis for 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Executive Briefing
The pyridazinone scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a core structural motif in phosphodiesterase (PDE) inhibitors, MRGPRX2 antagonists, and novel agrochemicals [1]. The target molecule, 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one (commonly referred to as 6-cyclopropyl-2-isopropylpyridazin-3(2H)-one), presents a unique synthetic challenge due to the need for precise regiocontrol during N-alkylation and the steric demands of introducing a cyclopropyl group.
As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for constructing this molecule: Route A (De Novo Ring Synthesis) and Route B (Late-Stage Functionalization) . This guide objectively compares these routes, dissects the causality behind the experimental choices, and evaluates their synthetic efficiency using Atom Economy (AE) metrics.
Mechanistic Rationale & Route Design
Route A: De Novo Ring Construction (Linear Approach)
This traditional approach builds the heterocyclic core from acyclic precursors.
-
Condensation: 4-Cyclopropyl-4-oxobutanoic acid is condensed with hydrazine hydrate to form a 4,5-dihydropyridazinone intermediate.
-
Oxidation: The intermediate is aromatized using a stoichiometric oxidant (e.g., bromine in acetic acid) to establish the conjugated pyridazinone core.
-
Alkylation: The lactam nitrogen is alkylated with 2-bromopropane.
Drawback: The reliance on harsh stoichiometric oxidants generates significant waste, and the linear sequence limits analog generation.
Route B: Late-Stage Functionalization (Convergent Approach)
This modern, catalytic approach utilizes the commercially available and inexpensive 3,6-dichloropyridazine.
-
Regioselective Hydrolysis: Hydrolysis of one chloride yields 6-chloropyridazin-3(2H)-one. The differential reactivity of the two chlorides allows for strict regiocontrol.
-
Regioselective N-Alkylation: Alkylation with 2-bromopropane establishes the N-isopropyl group.
-
Suzuki-Miyaura Cross-Coupling: The remaining chloride is displaced by a cyclopropylboronic acid via palladium catalysis [2].
Advantage: This route is highly modular, avoids harsh oxidants, and allows for late-stage diversification of the C6 position.
Workflow comparison of Route A (De Novo) and Route B (Late-Stage Functionalization).
Quantitative Process Metrics & Atom Economy
Atom Economy (AE), a concept pioneered by Barry Trost [3], measures the maximum theoretical incorporation of starting materials into the final product.
-
Formula: AE=(MolecularWeightofProduct/TotalMolecularWeightofAllReactants)×100
-
Target MW: 178.23 g/mol .
While Route A has a marginally higher theoretical AE (29.1% vs 26.4%), Route B is vastly superior in practical Process Mass Intensity (PMI) . Route A requires toxic stoichiometric bromine, whereas Route B utilizes catalytic palladium and benign boronic acids, making it the industry standard for scale-up.
| Metric | Route A (De Novo Synthesis) | Route B (Late-Stage Functionalization) |
| Atom Economy (AE) | 29.1% | 26.4% |
| Step Count | 3 Steps | 3 Steps |
| Overall Yield (Est.) | 45 - 50% | 65 - 75% |
| Key Reagent Toxicity | High (Bromine, Hydrazine) | Low/Moderate (Boronic acids, Pd cat.) |
| Regiocontrol | Inherent to starting materials | Controlled by reaction conditions |
| Scalability | Poor (Exothermic oxidation) | Excellent (Robust catalytic cycles) |
Self-Validating Experimental Protocols (Route B)
To ensure reproducibility, the following protocols for Route B are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.
Step 1: Regioselective N-Alkylation
Causality Insight: Pyridazinones exhibit lactam-lactim tautomerism. Alkylation can occur at the nitrogen or the oxygen. The use of a soft electrophile (2-bromopropane) and an alkali metal carbonate ( K2CO3 ) in a polar aprotic solvent (DMF) thermodynamically drives the reaction toward the desired N-alkylated lactam, suppressing O-alkylation.
-
Charge: To a 250 mL round-bottom flask, add 6-chloropyridazin-3(2H)-one (10.0 g, 76.6 mmol), anhydrous K2CO3 (15.9 g, 115 mmol, 1.5 eq.), and anhydrous DMF (100 mL).
-
React: Add 2-bromopropane (11.3 g, 91.9 mmol, 1.2 eq.) dropwise. Heat the suspension to 80 °C under nitrogen.
-
In-Process Control: Monitor via LC-MS. The reaction is typically complete within 4 hours (Product m/z = 173.0 [M+H]+ ).
-
Workup: Cool to room temperature, quench with H2O (200 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organics with 5% aqueous LiCl to remove residual DMF. Dry over Na2SO4 and concentrate to yield 6-chloro-2-(propan-2-yl)pyridazin-3(2H)-one.
Step 2: Suzuki-Miyaura Cross-Coupling
Causality Insight: Coupling sp3 -hybridized cyclopropylboronic acids is notoriously sluggish and prone to competitive protodeboronation. We utilize Pd(dppf)Cl2 because its large bite-angle bidentate ligand accelerates the reductive elimination step and prevents catalyst poisoning by the coordinating nitrogens of the pyridazine ring [2].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for Route B functionalization.
-
Charge: In a Schlenk flask, combine 6-chloro-2-(propan-2-yl)pyridazin-3(2H)-one (5.0 g, 28.9 mmol), cyclopropylboronic acid (3.7 g, 43.4 mmol, 1.5 eq.), and K2CO3 (12.0 g, 86.7 mmol, 3.0 eq.).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and H2O (50 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).
-
Catalysis: Add Pd(dppf)Cl2 (1.05 g, 1.44 mmol, 5 mol%). Heat to 90 °C for 12 hours.
-
In-Process Control: TLC (Hexanes:EtOAc 7:3) will show the consumption of the UV-active starting material and the appearance of a new, lower Rf spot.
-
Purification: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via silica gel chromatography to isolate the pure 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one.
Strategic Conclusion
While Route A offers a slightly higher theoretical Atom Economy, Route B is the definitively superior synthetic strategy . By leveraging late-stage catalytic functionalization, Route B provides a safer, higher-yielding, and more scalable process. The use of robust palladium catalysis overcomes the steric hurdles of cyclopropyl incorporation, ensuring a self-validating and highly reproducible workflow suitable for both discovery chemistry and process scale-up.
References
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved from[Link]
-
National Center for Biotechnology Information (NCBI). (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. PMC. Retrieved from[Link]
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. Retrieved from[Link]
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